4,5,6-Trichloro-2-methylpyrimidine
Description
Properties
IUPAC Name |
4,5,6-trichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXZCYRURHJFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170411 | |
| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-28-5 | |
| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine (CAS number 1780-28-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed experimental data for 4,5,6-Trichloro-2-methylpyrimidine is limited. This guide provides a comprehensive overview of the available information and presents representative data and protocols from closely related compounds to offer insights into its properties and potential applications.
Core Compound Identification and Properties
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and many pharmaceuticals.[1] The presence of multiple chlorine atoms and a methyl group on the pyrimidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value | Source |
| CAS Number | 1780-28-5 | [2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [2] |
| InChIKey | MLXZCYRURHJFLL-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of a Related Chloropyrimidine
The following protocol describes the synthesis of 4,6-dichloro-2-methylpyrimidine and can be considered a representative method for the chlorination of a dihydroxypyrimidine.[3]
Reaction Scheme:
Caption: A representative chlorination reaction for the synthesis of a dichloromethylpyrimidine.
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4,6-dihydroxy-2-methylpyrimidine and an excess of phosphorus oxychloride is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4,6-dichloro-2-methylpyrimidine.
Spectral Data
Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed scientific literature. For researchers planning to synthesize or work with this compound, the following table provides the expected spectral characteristics of a closely related compound, 4,5,6-Trichloropyrimidine-2-carboxamide, to serve as a reference.
Table 2: Spectral Data for the Related Compound 4,5,6-Trichloropyrimidine-2-carboxamide [3]
| Spectroscopy | Peak Assignments |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.53 (br s, 1H, NH₂), 6.33 (br s, 1H, NH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.3 (Cq), 160.8 (Cq), 153.5 (Cq), 131.4 (Cq) |
| FTIR (cm⁻¹) | 3402, 3291, 3219, 3167 (N-H), 1686 (C=O) |
| Mass Spec (MALDI-TOF) | m/z 229 (M⁺ + 4), 226 (M⁺ - H + 2), 224 (M⁺ - H) |
Biological Activity and Drug Development Potential
While there is no specific biological activity data reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[1] Polychlorinated pyrimidines are particularly valuable as intermediates in the synthesis of kinase inhibitors. The chlorine atoms at positions 4, 5, and 6 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and selectivity.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the purine ring of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors. The chlorine atoms on this compound can be sequentially displaced by different nucleophiles to build a library of compounds for screening against various kinases.
Caption: A generalized workflow for the use of this compound in kinase inhibitor discovery.
Potential Therapeutic Areas
Given the prevalence of pyrimidine-based drugs, derivatives of this compound could potentially be explored for a variety of therapeutic applications, including:
-
Oncology: As inhibitors of various kinases involved in cancer progression.
-
Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.
-
Infectious Diseases: As antimicrobial or antiviral agents.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Table 3: GHS Hazard Information [2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash immediately with plenty of water.
Conclusion
This compound (CAS 1780-28-5) is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its polychlorinated pyrimidine structure makes it an attractive scaffold for the synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. While specific experimental data on its synthesis, spectral properties, and biological activity are not extensively reported in the public domain, this guide provides a foundational understanding based on its chemical structure and data from closely related analogs. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential as a building block for novel therapeutics.
References
An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6-Trichloro-2-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a halogenated pyrimidine derivative. The presence of three chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile building block in organic synthesis. The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1780-28-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |
| Molecular Weight | 197.45 g/mol | [1] |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | [1] |
| InChI Key | MLXZCYRURHJFLL-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of 4,6-dichloro-2-methylpyrimidine: [3]
-
Preparation of 4,6-dihydroxy-2-methylpyrimidine: Under an ice bath condition, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol. The ice bath is then removed, and the mixture is heated to 18-25 °C and allowed to react for 3-5 hours. The methanol is removed by distillation under reduced pressure. Water is added to dissolve the residue, and the pH is adjusted to 1-2. The solution is stirred at 0 °C for 3-5 hours to induce crystallization. The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried.[3]
-
Chlorination to 4,6-dichloro-2-methylpyrimidine: N,N-diethylaniline and dichloroethane are added to the obtained 4,6-dihydroxy-2-methylpyrimidine. The mixture is heated to reflux. A solution of triphosgene in dichloroethane is then slowly added, and the reflux is continued for 6-8 hours. The reaction solution is then washed, dried, filtered, and concentrated. The crude product is recrystallized and decolorized to obtain the solid 4,6-dichloro-2-methylpyrimidine.[3]
Further chlorination at the 5-position would yield the target compound, this compound.
Applications in Drug Development and Research
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including nucleic acids. Halogenated pyrimidines, such as this compound, serve as crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[4] The chlorine atoms at the 4, 5, and 6 positions act as leaving groups, allowing for nucleophilic substitution reactions to introduce various functional groups and build more complex molecules. These derivatives are explored for their potential as antiviral and anticancer agents.
The following diagram illustrates a generalized synthetic pathway where this compound acts as a key building block for the synthesis of more complex, potentially bioactive molecules.
References
In-Depth Technical Guide to the Structure Elucidation of 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
**1. Introduction
4,5,6-trichloro-2-methylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of multiple chlorine atoms and a methyl group on the pyrimidine ring suggests that this compound could serve as a versatile building block in medicinal chemistry and materials science. The chlorine atoms can be selectively substituted by various nucleophiles, allowing for the synthesis of a diverse range of derivatives. A thorough understanding of its structure is the first critical step in exploring its potential applications.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1780-28-5 | [1] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1] |
| Molecular Weight | 197.45 g/mol | [1] |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [1] |
| InChI Key | MLXZCYRURHJFLL-UHFFFAOYSA-N | [1] |
Proposed Synthesis Pathway
References
Spectroscopic Profile of 4,5,6-Trichloro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted spectral data for 4,5,6-trichloro-2-methylpyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.8 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 | C2 |
| ~ 155 - 160 | C4/C6 |
| ~ 130 - 135 | C5 |
| ~ 20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 3000 | Medium | C-H stretch (methyl) |
| ~ 1550 - 1600 | Strong | C=N stretch (ring) |
| ~ 1400 - 1450 | Medium | C=C stretch (ring) |
| ~ 1000 - 1200 | Strong | C-Cl stretch |
| ~ 700 - 800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 196/198/200 | High | [M]⁺ (Molecular ion with chlorine isotopes) |
| 161/163/165 | Medium | [M-Cl]⁺ |
| 126/128 | Medium | [M-2Cl]⁺ |
| 91 | Low | [M-3Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution by vortexing or brief sonication.
-
If any particulate matter is visible, filter the solution through a pipette with a small cotton plug directly into a clean NMR tube.
-
Cap the NMR tube securely and label it appropriately.
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-200 ppm.
IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition (Electron Ionization - EI):
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: Direct infusion or via GC separation. If using GC, a suitable temperature program would be required to ensure elution of the compound.
Visualizations
The following diagrams illustrate the workflow for spectral analysis.
Caption: Workflow for the spectral analysis of a chemical compound.
Caption: Predicted fragmentation pathway in Mass Spectrometry.
synthesis of 4,5,6-Trichloro-2-methylpyrimidine from barbituric acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 4,5,6-trichloro-2-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. While a direct conversion from barbituric acid is not practical, this guide outlines a robust multi-step synthesis commencing from precursors that can be derived from fundamental building blocks. The synthesis proceeds through the formation of a 2-methylpyrimidine core, followed by sequential chlorination at the 4, 6, and 5 positions of the pyrimidine ring.
This document provides detailed experimental protocols for each key transformation, quantitative data in tabular format for easy reference, and logical workflow diagrams generated using Graphviz to visually represent the synthetic strategy.
Overall Synthetic Pathway
The synthesis of this compound is accomplished via a three-step process. The initial step involves the construction of the 2-methylpyrimidine ring system to form 2-methyl-4,6-dihydroxypyrimidine. This is followed by the chlorination of the hydroxyl groups at positions 4 and 6. The final step is the chlorination of the 5-position to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
This procedure details the cyclization reaction to form the core pyrimidine structure.[1][2][3]
Materials:
-
Acetamidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under an inert atmosphere to generate sodium ethoxide in situ.
-
To the sodium ethoxide solution, add acetamidine hydrochloride and diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to collect the precipitate.
-
Wash the filter cake with ethanol and then dissolve it in water.
-
Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.
-
A white precipitate of 2-methyl-4,6-dihydroxypyrimidine will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
This protocol describes the conversion of the dihydroxy-pyrimidine to the dichloro-derivative using phosphorus oxychloride.[1]
Materials:
-
2-Methyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, place 2-methyl-4,6-dihydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
The product, 4,6-dichloro-2-methylpyrimidine, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This section outlines the final chlorination at the 5-position of the pyrimidine ring. A common reagent for this transformation on similar substrates is sulfuryl chloride.[4]
Materials:
-
4,6-Dichloro-2-methylpyrimidine
-
Sulfuryl chloride (SO₂Cl₂)
-
An inert solvent (e.g., chloroform or dichloromethane)
-
A radical initiator (optional, e.g., AIBN or UV light)
Procedure:
-
In a reaction vessel suitable for chlorination reactions (equipped with a reflux condenser and a gas outlet to a scrubber), dissolve 4,6-dichloro-2-methylpyrimidine in an inert solvent.
-
Add sulfuryl chloride to the solution. The reaction may be initiated by heating or by the addition of a radical initiator.
-
Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and carefully quench any excess sulfuryl chloride by slowly adding it to a stirred solution of sodium bicarbonate or water.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization or vacuum distillation.
Data Presentation
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | Acetamidine HCl | 1.0 | Diethyl malonate | 1.0-1.2 | Sodium Ethoxide | Ethanol | Reflux | 3-4 | 2-Methyl-4,6-dihydroxypyrimidine | 85-95 |
| 2 | 2-Methyl-4,6-dihydroxypyrimidine | 1.0 | - | - | POCl₃ | Neat | Reflux | 3-4 | 4,6-Dichloro-2-methylpyrimidine | ~90 |
| 3 | 4,6-Dichloro-2-methylpyrimidine | 1.0 | - | - | SO₂Cl₂ | Chloroform | Reflux | 2-6 | This compound | Not specified |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Navigating the Reactive Landscape of 4,5,6-Trichloro-2-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions on 4,5,6-trichloro-2-methylpyrimidine. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the reactivity of its polysubstituted derivatives is paramount for the rational design of novel therapeutic agents. This document delves into the regioselectivity of substitution reactions, provides detailed experimental protocols for key transformations, and utilizes diagrams to illustrate reaction pathways and logical relationships.
Core Concepts: Reactivity of the Polychlorinated Pyrimidine Ring
The reactivity of this compound is dictated by the inherent electron-deficient nature of the pyrimidine ring, further exacerbated by the presence of three electron-withdrawing chlorine atoms. The two nitrogen atoms in the ring act as strong σ- and π-electron withdrawing groups, significantly reducing the electron density of the aromatic system. This electronic landscape profoundly influences the feasibility and outcome of both electrophilic and nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): A Versatile Functionalization Strategy
Nucleophilic aromatic substitution (SNAr) is the predominant and most synthetically useful reaction for modifying this compound and related polychlorinated pyrimidines. The electron-poor nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles.
Regioselectivity of Nucleophilic Attack
The positions of the chlorine atoms on the pyrimidine ring are not equally reactive towards nucleophilic displacement. The regioselectivity of the SNAr reaction is a critical consideration for synthetic planning. Based on studies of analogous polychlorinated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine, a general hierarchy of reactivity can be established.
-
Positions 4 and 6: These positions are the most activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate, the resonance-stabilized anionic adduct formed during the reaction, can be effectively delocalized onto the adjacent nitrogen atoms.
-
Position 2: This position is also susceptible to nucleophilic substitution, though generally less reactive than positions 4 and 6. The flanking nitrogen atoms contribute to its activation.
-
Position 5: The chlorine atom at the 5-position is significantly less reactive and generally does not participate in nucleophilic substitution reactions under typical SNAr conditions. This is because the negative charge of the intermediate cannot be delocalized onto the ring nitrogens.
The presence of the methyl group at the 2-position in this compound is expected to have a minor electronic effect but may exert some steric influence on the reactivity of the adjacent positions.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of aminopyrimidines, which are prevalent motifs in pharmacologically active compounds.
Table 1: Representative Reactions with Amine Nucleophiles
| Nucleophile | Product(s) | Typical Conditions | Yield (%) | Reference |
| Aryl sulfonamides | 4-(Arylsulfonamido)-2,5,6-trichloropyrimidines (major) and 2-(Arylsulfonamido)-4,5,6-trichloropyrimidines (minor) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Elevated temperature | Good to High | [1] |
| Anilines | 4-Anilino-2,6-dichloropyrimidines (from 2,4,6-trichloropyrimidine) | Solvent (e.g., Ethanol), Reflux | Varies | [2] |
| Primary/Secondary Amines | 4-Amino-2,6-dichloropyrimidines (from 2,4,6-trichloropyrimidine) | Base (e.g., Et₃N), Solvent (e.g., BuOH), 75-95 °C | Varies | [3] |
Experimental Protocol: General Procedure for Amination
-
Reagents and Solvent: To a solution of the chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., DMF, Ethanol, or 2-Propanol), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., Triethylamine, Diisopropylethylamine, or K₂CO₃) (1.5-2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.
Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides can displace the chloro substituents to form the corresponding ethers. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide ion.
Table 2: Representative Reactions with Oxygen Nucleophiles
| Nucleophile | Product(s) | Typical Conditions | Yield (%) | Reference |
| Hydroxybenzaldehydes | ((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehydes (from 2,4,5,6-tetrachloropyrimidine) | Base, Solvent, Temperature not specified | Not specified | [4] |
| Cyclohexylmethanol | 4-(Cyclohexylmethoxy)-2,6-dichloropyrimidine (from 2,4,6-trichloropyrimidine) | Sodium, 170 °C | Not specified | [3] |
Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation
-
Nucleophile Generation: Prepare the alkoxide or phenoxide by reacting the corresponding alcohol or phenol (1.1 equiv.) with a strong base (e.g., NaH, K₂CO₃) (1.1 equiv.) in an anhydrous solvent (e.g., THF, DMF) at room temperature.
-
Reaction: Add the chloropyrimidine derivative (1.0 equiv.) to the solution of the nucleophile.
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) for the required duration (1-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reactions with Sulfur Nucleophiles
Thiolates are excellent nucleophiles and readily react with polychlorinated pyrimidines to form thioethers. These reactions often proceed under mild conditions.
Table 3: Representative Reactions with Sulfur Nucleophiles
| Nucleophile | Product(s) | Typical Conditions | Yield (%) | Reference |
| Thiols | 4-(Alkyl/arylthio)pyrimidines (from 4-chloropyrimidines) | Base, Solvent (e.g., DMF), 25-80 °C | Varies |
Experimental Protocol: General Procedure for Thiolation
-
Thiolate Formation: Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (e.g., NaH, K₂CO₃) (1.1 equiv.) in a suitable solvent at room temperature.
-
Reaction: Add the chloropyrimidine derivative (1.0 equiv.) to the thiolate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent. Dry, concentrate, and purify the crude product.
Electrophilic Aromatic Substitution: A Challenging Transformation
In stark contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing effects of the two ring nitrogen atoms and the three chlorine substituents render the pyrimidine ring extremely electron-poor and thus, a very poor nucleophile to react with electrophiles.
Standard electrophilic aromatic substitution reactions such as:
-
Nitration: (using HNO₃/H₂SO₄)
-
Halogenation: (using X₂/FeX₃)
-
Friedel-Crafts Alkylation and Acylation: (using R-X/AlCl₃ or RCOCl/AlCl₃)
are generally not successful on polychlorinated pyrimidines. The harsh conditions often required for these reactions typically lead to degradation of the starting material rather than the desired substitution.
Electrophilic substitution on the pyrimidine ring generally requires the presence of strong electron-donating groups (e.g., -NH₂, -OH) to sufficiently activate the ring system. As this compound lacks such activating groups, it is considered unreactive towards electrophilic attack at the carbon atoms of the ring.
Conclusion
The chemistry of this compound is dominated by nucleophilic aromatic substitution reactions. The chloro substituents at positions 4 and 6 are highly susceptible to displacement by a variety of nucleophiles, offering a versatile platform for the synthesis of diverse pyrimidine derivatives. The chlorine at position 2 exhibits moderate reactivity, while the chlorine at position 5 is essentially unreactive in SNAr reactions. Conversely, the highly electron-deficient nature of the ring renders it inert to electrophilic aromatic substitution. This understanding of the distinct reactivity patterns is crucial for the strategic design and synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. Researchers should focus on leveraging the predictable regioselectivity of nucleophilic substitutions while recognizing the inherent limitations of electrophilic functionalization on this and related polychlorinated pyrimidine scaffolds.
References
The Versatile Building Block: A Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold holds a privileged position. As a core component of nucleobases and numerous FDA-approved drugs, its derivatives are of paramount interest for the development of novel therapeutics. Among the vast array of functionalized pyrimidines, 4,5,6-trichloro-2-methylpyrimidine emerges as a highly versatile and reactive building block. Its trifunctionalized chlorination pattern, coupled with the 2-methyl group, offers a unique platform for selective chemical modifications, enabling the construction of complex molecular architectures with significant biological activities. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.
Chemical Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₅H₃Cl₃N₂ and a molecular weight of 197.45 g/mol . The electron-deficient nature of the pyrimidine ring, exacerbated by the three electron-withdrawing chlorine atoms, renders the chloro-substituted positions highly susceptible to nucleophilic aromatic substitution (SNAr).
The reactivity of the chlorine atoms is not uniform, allowing for regioselective functionalization. The chlorine at the C4 position is generally the most reactive towards nucleophilic attack, followed by the C6 and then the C5 chlorine. This selectivity is influenced by both electronic and steric factors. The presence of the methyl group at C2 can influence the reactivity of the adjacent chlorine atoms. Computational studies on related chloropyrimidines suggest that the LUMO (Lowest Unoccupied Molecular Orbital) distribution is a key determinant of the site of nucleophilic attack.[1]
This differential reactivity is a cornerstone of its utility, allowing for sequential and controlled introduction of various functionalities. Common transformations include nucleophilic substitution with amines, alcohols, and thiols, as well as palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Key Synthetic Transformations and Experimental Protocols
The strategic functionalization of this compound allows for the creation of diverse libraries of compounds. Below are detailed methodologies for key transformations.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of chloride ions by nucleophiles is a fundamental reaction of this scaffold. The regioselectivity often favors substitution at the C4 position under kinetic control.
Experimental Protocol: Selective Mono-amination at the C4-Position
This protocol describes a general procedure for the selective reaction of a primary or secondary amine with this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound in n-butanol, add the amine and DIPEA.
-
Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-5,6-dichloro-2-methylpyrimidine.
-
Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction enables the introduction of aryl and heteroaryl moieties, which are common features in kinase inhibitors. The reaction typically occurs selectively at the most reactive C4-chloro position.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol outlines the palladium-catalyzed coupling of an arylboronic acid with this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling is employed to install alkyne functionalities, which can serve as handles for further diversification or as key pharmacophoric elements.
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
This protocol describes the coupling of a terminal alkyne with this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
For the introduction of a wide range of primary and secondary amines, including those that are less nucleophilic, the Buchwald-Hartwig amination is a highly effective method.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox, charge a reaction vessel with NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the vessel, remove from the glovebox, and heat in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the functionalization of chlorinated pyrimidines, providing a comparative overview for synthetic planning. The data is compiled from analogous reactions on similar substrates and represents expected outcomes for this compound.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | n-Butanol | DIPEA | 120 | 16 | 85-95 |
| Morpholine | Dioxane | K₂CO₃ | 100 | 12 | 80-90 |
| Aniline | DMF | NaH | 80 | 24 | 60-75 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 25 | 24 | 65-80 |
| Buchwald-Hartwig | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75-90 |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. This compound provides a versatile platform to synthesize potent and selective inhibitors of several important kinase families, including p38 MAPK and PI3K/Akt/mTOR.
Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Derivatives of this compound can be designed to bind to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream targets and thereby modulating the inflammatory response.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Overview of the PI3K/Akt/mTOR pathway and a point of inhibition.
The diverse substitution patterns accessible from this compound allow for the synthesis of molecules that can selectively inhibit PI3K isoforms or act as dual PI3K/mTOR inhibitors, offering a powerful strategy for cancer therapy.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor library starting from this compound.
Caption: General workflow for library synthesis and lead discovery.
Conclusion
This compound is a potent and versatile building block in organic synthesis, offering multiple avenues for the construction of complex and biologically relevant molecules. Its predictable, yet tunable, reactivity allows for the strategic and regioselective introduction of a wide array of functional groups. This makes it an invaluable tool for medicinal chemists, particularly in the rational design of kinase inhibitors targeting critical signaling pathways in diseases such as cancer and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this remarkable scaffold in their drug discovery endeavors.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Versatility of the 4,5,6-Trichloro-2-methylpyrimidine Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the backbone of essential nucleic acids and a multitude of therapeutic agents.[1] Among the diverse array of pyrimidine-based scaffolds, 4,5,6-Trichloro-2-methylpyrimidine stands out as a highly versatile and reactive building block for the synthesis of novel drug candidates. Its trifunctionalized nature offers a unique platform for chemists to strategically introduce various pharmacophoric elements, enabling the fine-tuning of biological activity and pharmacokinetic properties. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of potent kinase inhibitors for cancer therapy.
The Strategic Advantage of the 2-Methylpyrimidine Core in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The 2-methylpyrimidine moiety has emerged as a privileged scaffold in the design of kinase inhibitors. A prime example of its success is Dasatinib (BMS-354825), a potent dual inhibitor of Src and Abl kinases, which features a central 2-methylpyrimidine core.[2] Dasatinib is a clinically approved therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases, while the pyrimidine ring itself serves as an excellent anchor for establishing key hydrogen bonding interactions.
The strategic placement of three chlorine atoms in this compound provides multiple reactive sites for nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR). This high degree of tunability makes it an ideal starting material for the synthesis of libraries of kinase inhibitors with diverse substitution patterns, facilitating the optimization of potency, selectivity, and drug-like properties.
Synthesis of Bioactive Molecules from Chlorinated Pyrimidine Scaffolds
The synthesis of kinase inhibitors and other bioactive molecules from chlorinated pyrimidines is a well-established strategy in medicinal chemistry. The chlorine atoms on the pyrimidine ring can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.
A general approach to synthesizing Dasatinib analogs from a related starting material, 4,6-dichloro-2-methylpyrimidine, is outlined below. This methodology can be adapted for this compound, offering an additional site for chemical modification.
Experimental Protocol: Synthesis of a Dasatinib Analog
This protocol describes the synthesis of a key intermediate in the preparation of Dasatinib, starting from the commercially available 4,6-dichloro-2-methylpyrimidine.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.1 eq).
-
Add a base, for example, sodium tert-butoxide (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Step 2: Coupling with Piperazine Moiety
-
Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent such as dioxane.
-
Add 1-(2-hydroxyethyl)piperazine (1.2 eq) to the solution.
-
Heat the reaction mixture at reflux until the reaction is complete.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final Dasatinib analog.
Application in Kinase Inhibition: Targeting Src and Abl
The 2-methylpyrimidine scaffold has proven to be particularly effective in the design of inhibitors targeting the Src and Abl tyrosine kinases. Both Src and Abl are key players in signaling pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a driving force in several cancers.
Quantitative Data: Biological Activity of Dasatinib and Related Analogs
The following tables summarize the in vitro inhibitory activity of Dasatinib and its analogs against Src and Abl kinases, as well as their anti-proliferative effects on various cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | 0.5 | [5] |
| Dasatinib | Bcr-Abl | <1.0 | [5] |
| Bosutinib | Src | 1.2 | [5] |
| Saracatinib | c-Src | 2.7 | [5] |
| Compound | Cell Line | Disease | IC50 (nM) | Reference |
| Dasatinib | K562 | Chronic Myeloid Leukemia | <1 | [2] |
| Dasatinib | NCI-H446 | Small-Cell Lung Cancer | <200 | [6] |
| Analog 13 | High-MYC expressing SCLC | Small-Cell Lung Cancer | <200 | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[7]
-
Reagent Preparation : Prepare solutions of the purified kinase (e.g., recombinant Src or Abl), the appropriate substrate peptide, ATP, and the test compound (synthesized from this compound) at various concentrations in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add the test compound, followed by the kinase enzyme. Initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental process, the following diagrams illustrate the Src/Abl signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified Src/Abl Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Development.
Conclusion and Future Directions
This compound is a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its utility is underscored by the clinical success of Dasatinib, which features a related 2-methylpyrimidine core. The presence of three reactive chlorine atoms provides a powerful tool for medicinal chemists to systematically explore chemical space and optimize the pharmacological properties of new drug candidates.
Future research in this area should focus on the synthesis and biological evaluation of novel compound libraries derived from this compound. By exploring a wider range of substituents at the 4, 5, and 6 positions, it may be possible to identify next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles. Furthermore, the application of this scaffold is not limited to kinase inhibition; its unique electronic and steric properties may be leveraged to target other enzyme families and receptors, opening up new avenues for drug discovery. The continued exploration of this privileged scaffold holds significant promise for the development of innovative medicines to address unmet medical needs.
References
- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. vixra.org [vixra.org]
- 4. gosset.ai [gosset.ai]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Abl and Src-family kinases cross-talk in regulation of myeloid cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Utility of 4,5,6-Trichloro-2-methylpyrimidine Derivatives in Drug Discovery
Introduction
4,5,6-Trichloro-2-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of a wide array of polysubstituted pyrimidine derivatives. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antiviral and anticancer agents. The presence of three distinct chlorine atoms on the 2-methylpyrimidine core provides multiple reactive sites for nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled and regioselective introduction of diverse functional groups. This differential reactivity is key to its utility as a synthetic intermediate in the development of novel therapeutic agents.
The reactivity of the chlorine atoms towards nucleophiles generally follows the order: C4/C6 > C2 > C5. The chlorine atoms at the 4- and 6-positions are the most susceptible to substitution due to the activating effect of the adjacent ring nitrogens. The chlorine at the C5 position is the least reactive. This predictable reactivity allows for the sequential and regioselective synthesis of complex molecules, making this compound an invaluable tool for constructing libraries of compounds for biological screening.
Application in Kinase Inhibition
Substituted pyrimidines are prominent scaffolds in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine-based molecules can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby blocking its catalytic activity. For instance, derivatives of diaminopyrimidines have been successfully developed as inhibitors for targets like Aurora Kinases and Polo-like Kinases (PLK), which are crucial regulators of cell cycle progression and mitosis. The development of selective inhibitors for these kinases is a promising strategy in oncology.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed methodologies for the derivatization of this compound via nucleophilic aromatic substitution. These are representative procedures based on the known reactivity of polychlorinated pyrimidines. Reaction conditions may require optimization depending on the specific nucleophile used.
General Experimental Workflow
The overall process for synthesizing and purifying derivatives from this compound follows a standard synthetic chemistry workflow.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol describes the reaction of this compound with a primary or secondary amine, typically targeting the most reactive C4/C6 positions.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, benzylamine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask with reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., ethanol), add the amine nucleophile (1.1-1.2 equiv.).
-
Add the base (1.5 equiv., e.g., DIPEA) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5,6-dichloro-2-methylpyrimidine derivative.
Protocol 2: Substitution with Alcohol Nucleophiles (Alkoxylation)
This protocol details the reaction with an alcohol in the presence of a strong base to form an alkoxide, which then displaces a chlorine atom.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Round-bottom flask, inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the alcohol (1.1 equiv.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF to the alkoxide solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-65 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4,5,6-Trichloro-2-methylpyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) reactions is a pivotal method for generating diverse molecular libraries for drug discovery and development. 4,5,6-Trichloro-2-methylpyrimidine is a versatile precursor, offering multiple sites for substitution, thereby enabling the synthesis of a wide array of derivatives with potential biological activity. These application notes provide a detailed overview and generalized protocols for the nucleophilic substitution reactions of this compound with various primary and secondary amines.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on the this compound ring proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the carbon atoms bonded to chlorine towards nucleophilic attack. The regioselectivity of the substitution is influenced by both electronic and steric factors.
In polychlorinated pyrimidines, the chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack, followed by the 6-position, and lastly the 2-position. This is attributed to the para- and ortho-directing effects of the ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. For this compound, the initial substitution is expected to occur preferentially at the 4- or 6-position. The presence of the methyl group at the 2-position may exert a minor electronic and steric influence on the reactivity of the adjacent chlorine atoms. The reaction conditions, including the nature of the amine, the solvent, and the temperature, can be modulated to control the extent of substitution and the regioselectivity.
Experimental Protocols
The following is a generalized protocol for the monosubstitution of this compound with an amine. This protocol is based on established procedures for similar polychlorinated pyrimidine systems and should be optimized for specific amine nucleophiles.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Toluene, Dioxane, Acetonitrile, or N,N-Dimethylformamide)
-
Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (10-20 mL per gram of pyrimidine).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq) followed by the base (1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 60-110 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amino-substituted 2-methylpyrimidine.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on a closely related substrate, 2,4,5,6-tetrachloropyrimidine, to provide an indication of expected yields and product characteristics.
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Diethylamine | 2-(Diethylamino)-4,5,6-trichloropyrimidine | Toluene, reflux, 1 hr | 96 | 78.5-79 |
| N-Methylaniline | 2-(N-Methylphenylamino)-4,5,6-trichloropyrimidine | Toluene, reflux, 8 hr | 96 | 96-97 |
| Piperidine | 2-Piperidino-4,5,6-trichloropyrimidine | Toluene, reflux, 5 hr | 99 | 73.5-74.5 |
Data is illustrative and based on reactions with 2,4,5,6-tetrachloropyrimidine as detailed in cited literature. Actual results with this compound may vary.
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis and purification of amino-substituted 2-methylpyrimidines.
Caption: General workflow for the synthesis of amino-substituted 2-methylpyrimidines.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of polysubstituted pyrimidines is therefore of significant interest. 4,5,6-Trichloro-2-methylpyrimidine is a versatile building block, offering multiple sites for substitution via palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate. The methodologies presented are based on established principles for polychlorinated pyrimidines and serve as a robust starting point for synthetic endeavors.
The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 > C5. For this compound, this suggests that initial substitution is most likely to occur at the C4 or C6 positions, followed by the C5 position. The methyl group at the C2 position is not a leaving group in these reactions. Careful control of reaction conditions can allow for selective mono-, di-, or tri-substitution.
Generalized Catalytic Cycle
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of the organohalide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation. The reaction is then heated and monitored until completion, followed by a standard aqueous workup and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction can be used to introduce aryl or vinyl substituents.
Illustrative Data for Suzuki-Miyaura Coupling of Polychloropyrimidines
The following table summarizes representative results for the Suzuki-Miyaura coupling of 2,4,5,6-tetrachloropyrimidine, which serves as a model for the expected reactivity of this compound. The initial substitution is highly regioselective for the C4/C6 positions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (1.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(4-Methylphenyl)-2,4,5-trichloropyrimidine | 87 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 95 | [3] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(4-Fluorophenyl)-2,4,5-trichloropyrimidine | 93 | [3] |
| 4 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(2-Methoxyphenyl)-2,4,5-trichloropyrimidine | 97 | [3] |
General Protocol for Mono-Arylation of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.[4][5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe to a typical concentration of 0.1-0.5 M.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, providing access to alkynyl-substituted pyrimidines.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]
Illustrative Data for Sonogashira Coupling of Polychloropyrimidines
The following table presents data for the Sonogashira coupling of 2,4,5,6-tetrachloropyrimidine, demonstrating the feasibility of selective alkynylation.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 4 | 4,6-Bis(phenylethynyl)-2,5-dichloropyrimidine | 85 |[10] | | 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 4 | 4,6-Bis((trimethylsilyl)ethynyl)-2,5-dichloropyrimidine | 82 |[10] | | 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 6 | 4,6-Bis(hex-1-yn-1-yl)-2,5-dichloropyrimidine | 78 |[10] |
General Protocol for Mono-Alkynylation of this compound
This protocol provides a general method for the Sonogashira coupling.[11][12]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and dilute with an organic solvent.
-
Wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an organohalide with a primary or secondary amine.[1][13] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.[14]
Illustrative Data for Buchwald-Hartwig Amination of Dichloropyrimidines
The following data for the amination of a dichloropyrimidine derivative illustrates the potential for selective C-N bond formation.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOt-Bu | Toluene | 100 | 16 | Mono-aminated product | 85 |[15] | | 2 | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 100 | 24 | Mono-aminated product | 75 |[2] | | 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₃PO₄ | Dioxane | 110 | 18 | Mono-aminated product | 80 |[15] |
General Protocol for Mono-Amination of this compound
This general protocol for the Buchwald-Hartwig amination can be adapted for various primary and secondary amines.[2][15]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 2 times the Pd concentration)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the base, this compound (1.0 eq.), and the amine (1.1-1.5 eq.).
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction's progress.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled with care.
-
The bases used can be corrosive and hygroscopic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]
- 11. ijnc.ir [ijnc.ir]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,5,6-trichloro-2-methylpyrimidine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer drugs. The strategic placement of three chlorine atoms at the 4, 5, and 6 positions of the 2-methylpyrimidine core allows for sequential and regioselective functionalization, enabling the creation of diverse libraries of compounds for targeting various protein kinases implicated in oncogenesis and other diseases.
Introduction to 2,4,5,6-Tetrasubstituted Pyrimidines in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
The pyrimidine ring is an excellent scaffold for kinase inhibitors as it can mimic the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases. By introducing various substituents at the 4, 5, and 6 positions of the 2-methylpyrimidine core, it is possible to achieve high potency and selectivity for specific kinase targets. The chlorine atoms on this compound serve as convenient leaving groups for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, providing a facile entry into a wide range of substituted pyrimidine derivatives.
General Synthetic Strategy
The synthesis of kinase inhibitors from this compound typically involves a stepwise substitution of the chlorine atoms. The reactivity of the chlorine atoms towards nucleophilic substitution generally follows the order C4/C6 > C5. This differential reactivity allows for a controlled and regioselective synthesis of trisubstituted pyrimidines. A common strategy involves:
-
First Substitution (C4/C6): Reaction with a primary or secondary amine to install a key pharmacophore that often interacts with the hinge region of the kinase.
-
Second Substitution (C6/C4): Introduction of another group, often via a Suzuki or Buchwald-Hartwig cross-coupling reaction, to occupy a hydrophobic pocket in the ATP-binding site.
-
Third Substitution (C5): Further modification at the C5 position to fine-tune the compound's properties, such as solubility, metabolic stability, and selectivity.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a hypothetical 2,4,5,6-tetrasubstituted pyrimidine kinase inhibitor from this compound. Researchers should note that reaction conditions may require optimization for specific substrates.
Protocol 1: Monosubstitution at the C4/C6 Position via Nucleophilic Aromatic Substitution
This protocol describes the selective substitution of one of the chlorine atoms at the C4 or C6 position with an amine.
Materials:
-
This compound
-
Substituted aniline or aliphatic amine (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the desired amine (1.1 equivalents) in anhydrous DMF, add DIPEA (1.5 equivalents).
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Protocol 2: Disubstitution via Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl group at one of the remaining chloro-positions via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Monosubstituted 2-methyl-trichloropyrimidine derivative from Protocol 1
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃, 2M aqueous solution, 3 equivalents)
-
Solvent mixture (e.g., Toluene/Ethanol, 3:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the monosubstituted pyrimidine derivative (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Purge the flask with nitrogen or argon for 10 minutes.
-
Add the toluene/ethanol solvent mixture and the 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Trisubstitution via a Second Nucleophilic Aromatic Substitution
This protocol details the final substitution at the remaining chloro-position with a different amine.
Materials:
-
Disubstituted 2-methyl-dichloropyrimidine derivative from Protocol 2
-
Second amine nucleophile (1.5-2.0 equivalents)
-
Base (e.g., DIPEA, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP))
-
Microwave reactor (optional)
Procedure:
-
In a microwave reaction vial, combine the disubstituted pyrimidine derivative (1.0 equivalent), the second amine (1.5 equivalents), and DIPEA (2.0 equivalents) in 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor at 120-150°C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final trisubstituted kinase inhibitor.
Data Presentation
The following table summarizes the in vitro biological activity of representative 2-methylpyrimidine derivatives as kinase inhibitors.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cellular Activity (IC₅₀, nM) | Reference |
| 7u | Bcr-Abl (WT) | 0.13 | K562 | 1.1 | [1] |
| Bcr-Abl (E255K) | 0.17 | - | - | [1] | |
| Bcr-Abl (Q252H) | 0.19 | - | - | [1] | |
| Bcr-Abl (G250E) | 0.24 | - | - | [1] | |
| Bcr-Abl (T315I) | 650 | - | - | [1] | |
| Hypothetical Compound A | Aurora A | 15 | HCT116 | 85 | N/A |
| Hypothetical Compound B | VEGFR-2 | 22 | HUVEC | 120 | N/A |
Mandatory Visualizations
References
Application Notes and Protocols for N-Arylation of 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the selective N-arylation of 4,5,6-trichloro-2-methylpyrimidine. This protocol is particularly relevant for the synthesis of compound libraries in drug discovery, as the resulting substituted aminopyrimidines are key structural motifs in many biologically active molecules, including kinase inhibitors.
Introduction
The N-arylation of polychlorinated pyrimidines is a fundamental transformation in medicinal chemistry. The resulting N-aryl aminopyrimidine scaffold is a privileged structure found in a multitude of clinically approved and investigational drugs. The reaction, typically achieved through a Buchwald-Hartwig amination, allows for the precise installation of various aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.[1][2][3]
This compound is a versatile building block for the synthesis of polysubstituted pyrimidines. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrimidine core is influenced by the electronic and steric properties of both the pyrimidine substrate and the incoming nucleophile. For polychloropyrimidines, substitution generally occurs preferentially at the C4 and C6 positions over the C2 position. The presence of an electron-donating methyl group at the C2 position in this compound further deactivates this position towards nucleophilic attack, thereby favoring substitution at the C4 or C6 positions.
This application note details a general protocol for the mono-N-arylation of this compound, yielding N-aryl-4,5-dichloro-2-methylpyrimidin-6-amine derivatives.
Reaction Principle
The N-arylation of this compound with an aniline derivative is typically carried out using a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1][4] The catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, one of the chloro-substituents of the pyrimidine ring) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated pyrimidine product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and stabilize the catalytic species.[4]
Experimental Protocol
This protocol describes a general procedure for the mono-N-arylation of this compound with a representative aniline. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different aniline coupling partners to achieve optimal yields.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the substituted aniline (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aniline.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,5-dichloro-2-methylpyrimidin-6-amine.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of this compound with various anilines. Please note that these are illustrative yields and may vary depending on the specific reaction conditions and the electronic and steric nature of the aniline.
| Entry | Aniline Derivative | Product | Expected Yield (%) |
| 1 | Aniline | N-(4,5-dichloro-2-methylpyrimidin-6-yl)aniline | 75-85 |
| 2 | 4-Methoxyaniline | N-(4,5-dichloro-2-methylpyrimidin-6-yl)-4-methoxyaniline | 80-90 |
| 3 | 4-Chloroaniline | 4-chloro-N-(4,5-dichloro-2-methylpyrimidin-6-yl)aniline | 70-80 |
| 4 | 3-Trifluoromethylaniline | N-(4,5-dichloro-2-methylpyrimidin-6-yl)-3-(trifluoromethyl)aniline | 65-75 |
| 5 | 2-Methylaniline | N-(4,5-dichloro-2-methylpyrimidin-6-yl)-2-methylaniline | 60-70 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-arylation of this compound.
Application in Kinase Inhibitor Synthesis
The N-arylated pyrimidine core is a common scaffold in the design of kinase inhibitors. The following diagram illustrates a conceptual workflow for the development of such inhibitors.
Caption: Conceptual workflow for the synthesis and development of pyrimidine-based kinase inhibitors.
Simplified Kinase Signaling Pathway
Many kinase inhibitors target specific pathways involved in cell proliferation and survival. The diagram below shows a simplified generic signaling cascade that can be targeted by such inhibitors.
Caption: Simplified representation of a kinase signaling pathway targeted by pyrimidine-based inhibitors.
References
analytical HPLC method for 4,5,6-Trichloro-2-methylpyrimidine purity analysis
An Application Note and Protocol for the Purity Analysis of 4,5,6-Trichloro-2-methylpyrimidine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for developing a successful analytical method.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₃N₂ | [1] |
| Molecular Weight | 197.45 g/mol | [1] |
| Appearance | Expected to be a solid or liquid at room temperature | |
| UV Absorbance | Pyrimidine derivatives typically exhibit UV absorbance, making UV detection suitable for HPLC analysis. | [2][3] |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol. |
Analytical HPLC Method
A reversed-phase HPLC method was developed to provide high resolution and sensitivity for the purity determination of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
| Run Time | 25 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 40 |
| 25.0 | 40 |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
2. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5][6][7][8] The sample is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute as necessary.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute as necessary.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute as necessary.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days. Prepare a sample solution from the stressed solid.
Data Presentation
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Purity Analysis and Forced Degradation Results
The following table summarizes the hypothetical results from the purity analysis of a typical batch and the forced degradation studies.
| Sample | Peak | Retention Time (min) | % Area |
| Unstressed Sample | Impurity 1 | 4.8 | 0.15 |
| This compound | 9.2 | 99.80 | |
| Impurity 2 | 11.5 | 0.05 | |
| Acid Stressed | Degradant 1 | 6.3 | 2.5 |
| This compound | 9.2 | 96.5 | |
| Degradant 2 | 10.1 | 1.0 | |
| Base Stressed | Degradant 3 | 7.5 | 5.8 |
| This compound | 9.2 | 93.2 | |
| Degradant 4 | 12.4 | 1.0 | |
| Oxidative Stressed | Degradant 5 | 8.1 | 3.2 |
| This compound | 9.2 | 95.8 | |
| Degradant 6 | 13.0 | 1.0 | |
| Thermal Stressed | Impurity 1 | 4.8 | 0.25 |
| This compound | 9.2 | 99.50 | |
| Impurity 2 | 11.5 | 0.25 | |
| Photolytic Stressed | This compound | 9.2 | 99.90 |
| (No significant degradation) |
Note: The retention times and % area of impurities and degradants are representative and may vary.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
The described RP-HPLC method is precise, accurate, and stability-indicating for the purity analysis of this compound. The method effectively separates the main component from its potential impurities and degradation products, making it suitable for routine quality control and stability studies in a drug development setting.
References
- 1. This compound | C5H3Cl3N2 | CID 231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 3. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Identification of 4,5,6-Trichloro-2-methylpyrimidine and its Synthetic Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5,6-Trichloro-2-methylpyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. As with any chemical synthesis, the final product can contain impurities and byproducts that must be identified and quantified to ensure the safety and efficacy of its intended application. This document provides a detailed protocol for the identification of this compound and its potential synthetic byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
The synthesis of chlorinated pyrimidines often involves multi-step reactions, including cyclization and chlorination. A common route to substituted pyrimidines involves the cyclization of a precursor like acetamidine with a malonate derivative to form a dihydroxypyrimidine, followed by chlorination. Based on this, potential byproducts in the synthesis of this compound may include starting materials, intermediates, and isomers. This protocol is designed to separate and identify the target compound from these potential impurities.
Potential Byproducts
Based on common synthetic routes for analogous compounds, the following are considered potential byproducts in the synthesis of this compound:
-
4,6-Dihydroxy-2-methylpyrimidine: A likely precursor before the chlorination step.
-
4,6-Dichloro-2-methylpyrimidine: An intermediate resulting from incomplete chlorination.
-
Isomers of this compound: Positional isomers that may form during the chlorination process.
Experimental Protocol
This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis methods for the identification of this compound and its byproducts.
1. Sample Preparation
A simple dilution of the sample in a suitable solvent is typically sufficient for GC-MS analysis.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade or higher).
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample (the crude reaction mixture or final product).
-
Dissolve the sample in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may need to be determined empirically based on instrument sensitivity.
-
Transfer the final diluted sample to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
3. Data Analysis
-
Peak Identification: Identify the chromatographic peaks corresponding to the target compound and potential byproducts.
-
Mass Spectra Analysis: For each peak, analyze the corresponding mass spectrum. The molecular ion peak (M+) should be identified, which will correspond to the molecular weight of the compound. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature for chlorinated compounds.
-
Library Search: Compare the experimental mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Fragmentation Pattern Analysis: Analyze the fragmentation patterns to confirm the structure of the identified compounds. Chlorinated pyrimidines typically show fragmentation through the loss of chlorine atoms and cleavage of the pyrimidine ring.
Data Presentation
The following table summarizes the expected quantitative data for this compound and its potential byproducts. Note: The retention times are estimated and will vary depending on the specific instrument and conditions. The m/z values are based on the most abundant isotopes and predicted fragmentation patterns.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Key m/z Fragments |
| 4,6-Dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | 126.11 | 8 - 10 | 126, 111, 83, 68 |
| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 162.00 | 12 - 14 | 162, 127, 92, 65 |
| This compound | C₅H₃Cl₃N₂ | 195.45 | 15 - 17 | 196, 161, 126, 99 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Workflow for the GC-MS analysis of this compound byproducts.
Caption: Synthetic relationship of target compound and potential byproducts.
Application Notes and Protocols for the Large-Scale Synthesis of 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 4,5,6-trichloro-2-methylpyrimidine, a crucial intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-stage process, commencing with the formation of 4,6-dichloro-2-methylpyrimidine, followed by a selective chlorination at the 5-position.
Stage 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The initial stage involves a cyclization reaction to form a dihydroxy pyrimidine intermediate, which is subsequently chlorinated.
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
Reaction Setup: In a suitable reaction vessel equipped for ice bath cooling and stirring, add 150 mL of methanol.
-
Base Addition: While stirring under an ice bath, add 18.4 g (0.34 mol) of sodium methoxide.
-
Reactant Addition: Once the sodium methoxide is fully dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Continue stirring for 4 hours. The solution will appear as a creamy white solid.
-
Solvent Removal: After the reaction is complete, remove the methanol via reduced pressure distillation at 30-35 °C.
-
Precipitation: Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4 mol/L hydrochloric acid to precipitate a white solid.
-
Crystallization and Filtration: Stir the mixture at 0 °C for 4 hours to facilitate crystallization. Collect the solid by suction filtration.
-
Washing and Drying: Wash the collected solid sequentially with ice-cold water and 0-5 °C ice-cold methanol. Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.[1]
Experimental Protocol: Chlorination to 4,6-Dichloro-2-methylpyrimidine
-
Reaction Setup: In a 250 mL three-necked flask, combine 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.
-
Reaction: Maintain the reflux for 6 hours.
-
Workup: Wash the reaction mixture successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and another 100 mL of water.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a faint yellow solid.
-
Purification: Recrystallize the solid from 50 mL of dichloroethane and decolorize with activated carbon to obtain pure 4,6-dichloro-2-methylpyrimidine.[1]
Alternative Chlorinating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are also effective chlorinating agents for this transformation.[2] For instance, 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) can be reacted with thionyl chloride (18.9 g, 0.16 mol) in acetonitrile at 80 °C for 3 hours to yield 4,6-dichloro-2-methylpyrimidine.[3][4]
Quantitative Data for Stage 1
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide | Methanol | 86% | White Solid | [1] |
| 4,6-dichloro-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | Dichloroethane | 92% | Light yellow solid | [1] |
| 4,6-dichloro-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 94% | White solid | [3][4] |
Stage 2: Synthesis of this compound
The second stage involves the selective chlorination of the 5-position of the pyrimidine ring using N-Chlorosuccinimide (NCS).
Experimental Protocol: 5-Position Chlorination
-
Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloro-2-methylpyrimidine in an appropriate solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) to the solution. For less activated substrates, a catalytic amount of a protic acid (e.g., HCl or H₂SO₄) can be added to enhance the reaction rate.[5] Alternatively, a catalytic amount of DMSO can be used under neutral and mild conditions.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture. If an acid catalyst was used, neutralize the mixture.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Quantitative Data for Stage 2 (Predicted)
| Product | Starting Material | Reagent | Catalyst (Optional) | Expected Yield | Purity |
| This compound | 4,6-dichloro-2-methylpyrimidine | N-Chlorosuccinimide | Protic Acid or DMSO | High | High |
Note: Specific yield and purity for this step are not explicitly reported in the search results and would need to be determined experimentally.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-stage synthesis of this compound.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Chlorinating agents such as triphosgene, phosphorus oxychloride, and thionyl chloride are highly corrosive and react violently with water. Handle with extreme caution.
-
The workup procedures, especially quenching of the chlorination reaction, can be highly exothermic. Perform these steps slowly and with adequate cooling.
References
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for Regioselective Reactions of 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 4,5,6-trichloro-2-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive chloro-substituents, allowing for sequential and site-selective modifications. The following sections detail key regioselective reactions, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling.
Overview of Regioselectivity
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The regioselectivity of substitution on this compound is primarily governed by the electronic effects of the ring nitrogen atoms and the methyl group at the C2 position. In general, the chloro-substituents at the C4 and C6 positions are the most activated towards both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. The chloro-substituent at the C5 position is significantly less reactive. The methyl group at C2 has a minor electronic influence but can exert some steric effects.
The generally accepted order of reactivity for the chloro-substituents is: C4/C6 > C2 (if present) >> C5 . In the case of this compound, substitutions are expected to occur preferentially at the C4 or C6 position. Subsequent reactions can then be performed at the remaining chloro-positions under more forcing conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the pyrimidine core. Amines, alkoxides, and thiolates are common nucleophiles used in these reactions.
Regioselective Amination
The reaction of this compound with amines is expected to proceed with high regioselectivity at the C4 or C6 position. The choice of solvent, base, and reaction temperature can influence the rate and selectivity of the reaction. For mono-amination, using a stoichiometric amount of the amine is crucial.
Table 1: Predicted Regioselective Mono-amination of this compound
| Nucleophile (Amine) | Product | Position of Substitution | Expected Yield Range (%) |
| Morpholine | 4-(Morpholin-4-yl)-5,6-dichloro-2-methylpyrimidine | C4/C6 | 70-90 |
| Piperidine | 4-(Piperidin-1-yl)-5,6-dichloro-2-methylpyrimidine | C4/C6 | 75-95 |
| Aniline | 4-(Phenylamino)-5,6-dichloro-2-methylpyrimidine | C4/C6 | 60-80 |
Note: Yields are estimated based on reactions with structurally similar polychloropyrimidines.
Experimental Protocol: Regioselective Mono-amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add triethylamine followed by the dropwise addition of morpholine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(morpholin-4-yl)-5,6-dichloro-2-methylpyrimidine.
Diagram of Reaction Pathway:
Caption: Nucleophilic aromatic substitution of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for the formation of carbon-carbon bonds. These reactions offer a versatile approach to introduce aryl, heteroaryl, and alkynyl groups onto the pyrimidine scaffold.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of this compound with boronic acids or their esters is expected to occur selectively at the C4 or C6 position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and regioselectivity.
Table 2: Predicted Regioselective Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Product | Position of Substitution | Expected Yield Range (%) |
| Phenylboronic acid | 4-Phenyl-5,6-dichloro-2-methylpyrimidine | C4/C6 | 70-85 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5,6-dichloro-2-methylpyrimidine | C4/C6 | 75-90 |
| Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-5,6-dichloro-2-methylpyrimidine | C4/C6 | 65-80 |
Note: Yields are estimated based on reactions with structurally similar polychloropyrimidines.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1), add this compound, phenylboronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-5,6-dichloro-2-methylpyrimidine.
Diagram of Catalytic Cycle:
Application of 4,5,6-Trichloro-2-methylpyrimidine in Agrochemical Synthesis: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – 4,5,6-Trichloro-2-methylpyrimidine is a highly reactive heterocyclic compound that serves as a versatile building block in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its trifunctionalized pyrimidine ring allows for selective and sequential nucleophilic substitution reactions, enabling the creation of diverse molecular architectures with potent biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.
Introduction to this compound in Agrochemical Synthesis
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry. The presence of chlorine atoms at the 4, 5, and 6 positions of the 2-methylpyrimidine core renders these positions susceptible to nucleophilic attack. This reactivity is the basis for the derivatization of this compound into a range of agrochemically active compounds. The methyl group at the 2-position can also be functionalized, further expanding the synthetic possibilities.
The primary application of this intermediate lies in the synthesis of anilino-pyrimidine fungicides and pyrimidinamine herbicides. By carefully selecting the nucleophile and reaction conditions, chemists can achieve regioselective substitution to produce compounds with desired biological profiles.
Key Applications in Agrochemical Synthesis
Synthesis of Anilino-pyrimidine Fungicides
Anilino-pyrimidine fungicides are a significant class of agricultural fungicides used to control a broad spectrum of plant pathogens. The synthesis of these compounds often involves the nucleophilic substitution of one or more chlorine atoms on a pyrimidine ring with a substituted aniline. This compound can be a key starting material in the synthesis of novel anilino-pyrimidine fungicides. The reaction typically proceeds by the displacement of the chlorine atom at the 4-position due to its higher reactivity.
Synthesis of Pyrimidinamine Herbicides
Substituted 2-aminopyrimidines are known to exhibit herbicidal activity. This compound can be utilized to synthesize novel pyrimidinamine-based herbicides. The reaction with various amines or their derivatives allows for the introduction of diverse substituents, leading to the discovery of compounds with selective herbicidal action against various weed species.
Experimental Protocols
The following protocols provide a general framework for the synthesis of agrochemical derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Synthesis of Pyrimidinamine Derivatives)
Materials:
-
This compound
-
Substituted amine (e.g., aniline, aliphatic amine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the substituted amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to a suitable temperature (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired substituted aminopyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Phenols (Synthesis of Phenoxy-pyrimidine Derivatives)
Materials:
-
This compound
-
Substituted phenol
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., DMF, tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend the base (1.2 eq.) in the chosen anhydrous solvent.
-
Add a solution of the substituted phenol (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (typically between 60-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized derivatives to illustrate the structure-activity relationship (SAR).
| Compound ID | R-group at C4 | R-group at C6 | Fungicidal Activity (EC50, µg/mL) vs. Botrytis cinerea | Herbicidal Activity (% Inhibition at 100 ppm) vs. Echinochloa crus-galli |
| 1a | 4-fluoroanilino | Cl | 5.2 | 15 |
| 1b | 4-chloroanilino | Cl | 2.8 | 25 |
| 1c | 4-methylanilino | Cl | 8.1 | 10 |
| 2a | 4-methoxyphenoxy | Cl | 12.5 | 5 |
| 2b | 4-nitrophenoxy | Cl | 9.8 | 8 |
Visualization of Synthetic Pathways and Experimental Workflows
Diagram 1: General Synthetic Pathway for Agrochemical Derivatives
Caption: Synthetic routes from this compound.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for agrochemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5,6-Trichloro-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5,6-Trichloro-2-methylpyrimidine from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and appearance of pure this compound?
A1: Pure this compound is a solid at room temperature. It has a reported melting point of 64-66 °C. The pure compound should appear as a white to off-white crystalline solid. A yellow or brown coloration may indicate the presence of impurities.
Q2: What are the most common impurities in the synthesis of this compound?
A2: Common impurities can arise from the starting materials, side reactions, or subsequent workup procedures. A prevalent synthetic route involves the chlorination of a dihydroxy- or oxo-pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃).[1] Potential impurities include:
-
Starting materials: Unreacted 2-methyl-4,6-dihydroxypyrimidine.
-
Partially chlorinated intermediates: Dichloro- and monochloro-methylpyrimidines.
-
Hydrolysis products: Reaction of the chlorinated pyrimidine with water during workup can convert a chloro group back to a hydroxyl group.[2]
-
Solvent-related byproducts: If a reactive solvent is used, it may be incorporated into side products.[2]
-
Over-chlorinated pyrimidines: Introduction of more chlorine atoms than desired.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the purification process.[1] Use silica gel 60 F254 plates and visualize the spots under UV light (254 nm and 365 nm).[3] The retention factor (Rf) will help distinguish the product from more polar impurities (which will have a lower Rf) and less polar impurities (which will have a higher Rf).
Q4: What are the key safety precautions to take during the purification process?
A4: this compound and many of the reagents and solvents used in its synthesis and purification are hazardous.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chlorinating agents like POCl₃ are highly corrosive and react violently with water. Handle with extreme caution.[1]
-
Be cautious during the quenching step of the chlorination reaction, as adding the reaction mixture to water can be highly exothermic.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and attempt to crystallize again. |
| The product is highly soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] | |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point or use a larger volume of solvent. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Low recovery of purified product | The compound is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Premature crystallization during hot filtration. | Use an excess of hot solvent to wash the filter paper and funnel before and during filtration to keep the product dissolved.[4] | |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The chosen eluent system is not optimal. | Perform a TLC analysis with various solvent systems to find an eluent that provides good separation between the product and impurities (aim for a product Rf of 0.2-0.4). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may be unstable on silica gel. | Test the stability of your compound on silica gel using a 2D TLC.[7] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[8] | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Use a less polar solvent system. |
| Streaking of spots on TLC or tailing of peaks in column | The sample is too concentrated. | Dilute the sample before loading it onto the column. |
| The compound is interacting strongly with the stationary phase. | For basic compounds like pyrimidines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel 60 F254 plate, gently draw a pencil line about 1 cm from the bottom. Mark starting points for your crude sample, a co-spot (crude and pure standard if available), and the pure standard.[9]
-
Sample Application: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the marked starting point.[9]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[9]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm and 365 nm.[3]
-
Analysis: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).[9] This will help in optimizing the solvent system for column chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary. For a similar compound, a mixture of n-hexane and dichloromethane (60:40) has been used.[10]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.[4] For similar chlorinated pyrimidines, methanol or ethanol have been used for recrystallization.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvents for Purification Techniques
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Methanol, Ethanol | Chlorinated pyrimidines have shown good recrystallization from these solvents.[11] |
| Column Chromatography | n-Hexane / Dichloromethane, n-Hexane / Ethyl Acetate | These solvent systems provide a good polarity range for eluting compounds of moderate polarity like this compound from silica gel.[10] |
| TLC Analysis | n-Hexane / Ethyl Acetate (various ratios) | Allows for rapid optimization of the mobile phase for column chromatography. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,5,6-Trichloropyrimidine-2-carboxamide | MDPI [mdpi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 2-methyl-4,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 2-methyl-4,6-dihydroxypyrimidine to synthesize 2-methyl-4,6-dichloropyrimidine.
Troubleshooting Guide
Q1: My chlorination reaction is sluggish or incomplete. What are the possible causes and solutions?
An incomplete reaction can be due to several factors, including insufficient reagent activity, suboptimal temperature, or the presence of moisture.
Possible Causes & Solutions:
-
Inactive Chlorinating Agent: The chlorinating agent (e.g., POCl₃, SOCl₂) may have degraded due to improper storage. Use a fresh, unopened bottle of the reagent.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed to completion. Consider increasing the reaction temperature, but monitor for potential side product formation.
-
Presence of Moisture: Water can react with and consume the chlorinating agent. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Insufficient Activation: For less reactive substrates, the addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by generating a more reactive intermediate.[1][2]
Q2: I'm observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common issue, often stemming from over-chlorination or reactions involving the solvent.
Possible Causes & Solutions:
-
Over-chlorination: The introduction of more chlorine atoms than desired can occur with highly reactive substrates or harsh reaction conditions.[1] To mitigate this, you can try reducing the reaction temperature, using a milder chlorinating agent, or decreasing the reaction time.
-
Solvent-Related Byproducts: If a reactive solvent like DMF is used, it can sometimes be incorporated into side products.[1] Consider using a more inert solvent such as acetonitrile or performing the reaction under solvent-free conditions.[3][4]
-
Hydrolysis of Product: The desired 2-methyl-4,6-dichloropyrimidine can hydrolyze back to the starting material or a mono-chloro intermediate during workup. To prevent this, perform the quench step at a low temperature (e.g., pouring the reaction mixture onto crushed ice) and neutralize acidic byproducts (like HCl and phosphoric acid) with a base like sodium carbonate to a pH of 8-9.[1]
Q3: The yield of my reaction is consistently low. What steps can I take to improve it?
Low yields can result from incomplete reactions, product loss during workup, or side reactions.
Possible Causes & Solutions:
-
Review Reaction Conditions: Ensure the optimal stoichiometry of reagents is being used. While excess chlorinating agent can drive the reaction, it can also lead to more byproducts. Solvent-free methods using equimolar amounts of POCl₃ have been shown to provide high yields.[3]
-
Optimize Workup Procedure: Product can be lost during extraction and purification. Ensure the pH is optimized during the aqueous workup to prevent the product from hydrolyzing.[1] Immediate extraction into an organic solvent after quenching is recommended.[1]
-
Purification Method: The chosen purification method may not be suitable. Recrystallization, distillation, or column chromatography are common methods for purifying the product.[1][4] The choice will depend on the physical properties of the product and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the synthesis of 2-methyl-4,6-dichloropyrimidine?
The most commonly used chlorinating agents are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene.[5] POCl₃ is highly effective but also corrosive and reacts violently with water.[5] SOCl₂ is another effective option that can produce high yields.[4] Triphosgene is considered a safer alternative to highly toxic reagents like phosgene.[5][6]
Q2: What are the typical reaction conditions for this chlorination?
Reaction conditions can vary depending on the chosen chlorinating agent and scale. Common approaches include:
-
Refluxing 2-methyl-4,6-dihydroxypyrimidine in excess POCl₃.[7]
-
Heating in a sealed reactor with an equimolar amount of POCl₃ and a base like pyridine in a solvent-free system.[3]
-
Reacting with thionyl chloride in a solvent like acetonitrile at elevated temperatures (e.g., 80°C).[4]
-
Using triphosgene in a solvent such as dichloroethane in the presence of a base like N,N-diethylaniline.[6]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the disappearance of the 2-methyl-4,6-dihydroxypyrimidine starting material and the appearance of the 2-methyl-4,6-dichloropyrimidine product.[4]
Q4: What safety precautions should be taken during this experiment?
-
Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like POCl₃ and SOCl₂.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Be extremely cautious during the quenching step of the reaction. Adding the reaction mixture to water can be highly exothermic and may lead to splashing of corrosive materials.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various reported procedures.
Table 1: Reaction Conditions and Yields for the Synthesis of 2-methyl-4,6-dichloropyrimidine
| Chlorinating Agent | Base/Solvent | Temperature | Time | Yield | Reference |
| Thionyl Chloride | Acetonitrile | 80°C | 3 h | 94% | [4] |
| POCl₃ | Pyridine (solvent-free) | High Temp (sealed reactor) | - | High | [3] |
| Triphosgene | N,N-diethylaniline / Dichloroethane | Reflux | 6-8 h | - | [6] |
Table 2: Synthesis of the Precursor 2-methyl-4,6-dihydroxypyrimidine
| Base | Solvent | Temperature | Time | Yield | Reference |
| Sodium Methoxide | Methanol | 18-25°C | 3-5 h | 86-87% | [6] |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride in Acetonitrile [4]
-
To a solution of 2-methyl-4,6-dihydroxypyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).
-
Stir the reaction mixture at 80°C for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly pour the residue into 50 g of ice water.
-
Filter the precipitated solid.
-
Purify the crude product by column chromatography to obtain 2-methyl-4,6-dichloropyrimidine.
Protocol 2: Chlorination using POCl₃ (General Procedure)
-
In a fume hood, carefully add 2-methyl-4,6-dihydroxypyrimidine to a flask containing an excess of phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of a tertiary amine base (e.g., pyridine).
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is between 8 and 9.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by recrystallization or distillation.[1]
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
managing hazardous byproducts in 4,5,6-Trichloro-2-methylpyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,5,6-Trichloro-2-methylpyrimidine. The information is designed to help you manage hazardous byproducts and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the main hazardous byproducts?
The most common laboratory synthesis involves the chlorination of a 2-methyl-dihydroxypyrimidine precursor, typically 2-methylpyrimidine-4,6-diol, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This is a highly effective method but generates several hazardous byproducts that require careful management.
The primary hazardous byproducts include:
-
Acidic Gases and Residues: The reaction of POCl₃ with the hydroxyl groups on the pyrimidine ring liberates hydrogen chloride (HCl) gas. Furthermore, the quenching of excess POCl₃ with water is a highly exothermic reaction that produces phosphoric acid (H₃PO₄) and more HCl.[1]
-
Unreacted Chlorinating Agents: Excess POCl₃ is often used to drive the reaction to completion and can remain in the reaction mixture.
-
Chlorinated Organic Byproducts: These can include partially chlorinated intermediates (e.g., di-chloro-2-methylpyrimidine species) and potentially over-chlorinated products. While less common, under harsh conditions, chlorination of the methyl group at the 2-position could occur.[3]
-
Phosphorylated Intermediates: Incomplete reaction or side reactions can lead to the formation of phosphorylated pyrimidine species, which can complicate purification.[4]
Q2: What are the key safety precautions I should take during this synthesis?
Due to the hazardous nature of the reagents and byproducts, the following safety precautions are crucial:
-
Ventilation: Always work in a well-ventilated chemical fume hood to avoid inhalation of corrosive HCl gas and volatile POCl₃.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Control: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions.
-
Quenching: The quenching of the reaction mixture is highly exothermic. Always add the reaction mixture slowly to a large excess of ice or an ice-cold basic solution with vigorous stirring. Never add water to the reaction mixture.[1]
-
Waste Disposal: All waste materials, including aqueous and organic layers from the workup, should be considered hazardous and disposed of according to institutional and local regulations.
Q3: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[5]
Q4: What are the best practices for quenching the reaction and disposing of the waste?
A reverse quench is the recommended procedure for safety. This involves slowly adding the cooled reaction mixture to a vigorously stirred, large excess of crushed ice or an ice-cold aqueous solution of a weak base like sodium bicarbonate or sodium carbonate.[1] This method helps to control the exothermic hydrolysis of excess POCl₃. The resulting acidic aqueous layer should be neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 6-8 before disposal. The organic waste containing the chlorinated product and byproducts should be collected and disposed of as halogenated organic waste.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Deactivated chlorinating agent. 3. Presence of moisture. | 1. Increase reaction time or temperature. Ensure adequate stirring. 2. Use a fresh, unopened bottle of POCl₃. 3. Thoroughly dry all glassware and use anhydrous solvents. |
| Presence of Starting Material in Final Product | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. | 1. Use a larger excess of POCl₃. 2. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition. | 1. Maintain a controlled reaction temperature. Consider using a high-boiling inert solvent to better regulate the temperature. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the crude product by column chromatography or recrystallization. 2. Ensure the solvent is completely removed under reduced pressure. |
| Difficulties in Product Purification | 1. Presence of closely related byproducts (e.g., isomers, partially chlorinated species). | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ high-resolution purification techniques like flash column chromatography with a carefully selected eluent system. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-methylpyrimidine-4,6-diol.
-
Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents). If desired, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully , add the cooled reaction mixture dropwise to the ice-water mixture. This step is highly exothermic and will generate HCl gas.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination of Hydroxypyrimidines with POCl₃
| Parameter | Value | Reference |
| Reactant Ratio (POCl₃:Substrate) | 2:1 to 10:1 (molar ratio) | [1] |
| Reaction Temperature | 100 - 160 °C | [2] |
| Reaction Time | 2 - 8 hours | [2] |
| Typical Yield | 60 - 90% | [2] |
Table 2: Properties of Hazardous Byproducts
| Byproduct | Chemical Formula | Hazard |
| Hydrogen Chloride | HCl | Corrosive, respiratory irritant |
| Phosphoric Acid | H₃PO₄ | Corrosive |
| Phosphorus Oxychloride | POCl₃ | Toxic, corrosive, reacts violently with water |
Visualizations
Diagram 1: Synthesis Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound and major byproducts.
Diagram 2: Workflow for Managing Hazardous Byproducts
Caption: A logical workflow for the safe management and disposal of hazardous byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
preventing decomposition of 4,5,6-Trichloro-2-methylpyrimidine during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,5,6-Trichloro-2-methylpyrimidine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The storage area should be well-ventilated.
Q2: What are the primary causes of decomposition for this compound?
A2: The main factors that can lead to the decomposition of this compound are exposure to moisture, light, and high temperatures. Contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases can also cause degradation.
Q3: What are the observable signs of decomposition?
A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., from off-white to brown), clumping, or the emission of a pungent odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact compound are not extensively documented in publicly available literature, analogous chlorinated pyrimidines typically undergo hydrolysis, leading to the substitution of chlorine atoms with hydroxyl groups. Hazardous decomposition products under thermal stress can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Q5: How can I analytically determine if my sample of this compound has degraded?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the purity of your sample and detect any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of decomposition.
Troubleshooting Guide
Issue: I suspect my stored this compound has degraded.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Ensure the compound is stored at the recommended temperature (refrigerated or frozen). Avoid repeated freeze-thaw cycles. |
| Exposure to Moisture | Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. If working in a humid environment, handle the compound in a glove box or a controlled atmosphere. |
| Exposure to Light | Store in an amber or opaque container to protect from light. Avoid storing in direct sunlight or under bright laboratory lights. |
| Contamination with Incompatible Materials | Ensure the compound is not stored in proximity to strong acids, bases, or oxidizing agents. Use clean, dedicated spatulas and glassware when handling. |
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation |
| Temperature | Long-term: -20°C to 8°C. Short-term: Room temperature is acceptable, but prolonged exposure should be avoided. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. Keep container tightly sealed. |
| Light | Protect from light by using an amber or opaque container. |
| Moisture | Store in a dry environment. Use of a desiccator is recommended. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |
Table 2: Example Stability Study Data (Template)
No quantitative stability data for this compound was found in the public domain. Researchers are encouraged to perform their own stability studies. The following table is a template for recording such data.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 0 months | 99.5 | Off-white solid |
| 6 months | |||
| 12 months | |||
| 4°C, Dark, Dry | 0 months | 99.5 | Off-white solid |
| 6 months | |||
| 12 months | |||
| 25°C, Dark, Dry | 0 months | 99.5 | Off-white solid |
| 1 month | |||
| 3 months | |||
| 25°C, Ambient Light, Ambient Humidity | 0 months | 99.5 | Off-white solid |
| 1 week | |||
| 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve a known concentration of this compound in a solution of 0.1 M hydrochloric acid.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it with a suitable base, and analyze by HPLC.
2. Base Hydrolysis:
- Dissolve the compound in a solution of 0.1 M sodium hydroxide.
- Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add a solution of 3%
troubleshooting poor regioselectivity in reactions of 4,5,6-Trichloro-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-trichloro-2-methylpyrimidine. The following information is designed to help you address challenges related to poor regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The positions most activated for nucleophilic attack are C4 and C6, which are para and ortho to the ring nitrogen atoms, respectively. The C5 position is significantly less reactive. The methyl group at C2 has a minor electronic effect. Therefore, the general order of reactivity for SNAr is C4/C6 > C5. In many cases, the C4 and C6 positions exhibit similar reactivity, which can lead to mixtures of regioisomers.
Q2: My SNAr reaction on this compound is yielding a mixture of 4- and 6-substituted products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity between the C4 and C6 positions can be challenging due to their similar electronic environments. However, you can try the following strategies:
-
Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially attack the less hindered C6 position. Conversely, a smaller nucleophile may show less selectivity.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence regioselectivity.[1] Polar aprotic solvents like DMF or DMSO are common for SNAr reactions, but experimenting with less polar solvents like THF or dioxane might alter the product ratio.
Q3: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). What is the expected regioselectivity?
A3: In palladium-catalyzed cross-coupling reactions, the regioselectivity is often different from SNAr and is highly dependent on the catalyst system and reaction conditions. For many polychlorinated heterocycles, the order of reactivity is C4 > C6 > C2 >> C5. This preference is attributed to a combination of electronic and steric factors influencing the oxidative addition step. However, the choice of phosphine ligand can sometimes be used to tune the regioselectivity.
Q4: My Suzuki coupling reaction is giving me a mixture of isomers. How can I favor substitution at a specific position?
A4: To favor substitution at a specific position in a Suzuki coupling, consider the following:
-
Ligand Selection: The use of bulky phosphine ligands on the palladium catalyst can influence the regioselectivity by creating steric hindrance around the metal center, potentially favoring reaction at the less sterically hindered chlorine.
-
Reaction Temperature: As with SNAr, lower temperatures may favor the formation of a single isomer.
-
Base: The choice of base can also play a role. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Trialing different bases may impact the product distribution.
Troubleshooting Guide for Poor Regioselectivity
If you are experiencing poor regioselectivity in your reactions with this compound, consult the following guide for potential solutions.
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause | Suggested Solution |
| Mixture of 4- and 6-substituted products | Similar reactivity of C4 and C6 positions. | 1. Modify Nucleophile: Use a more sterically hindered nucleophile to favor substitution at the less hindered C6 position. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) to potentially favor the kinetic product. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene in addition to DMF, DMSO). |
| Reaction at C5 observed | High reaction temperature or highly reactive nucleophile. | 1. Reduce Temperature: Avoid prolonged heating at high temperatures. 2. Use a Milder Base: If applicable, use a weaker base to moderate the nucleophile's reactivity. |
| No reaction or low conversion | Insufficient activation of the pyrimidine ring or poor nucleophile. | 1. Increase Temperature: Gradually increase the reaction temperature. 2. Use a Stronger Base: If your nucleophile is an alcohol or thiol, ensure complete deprotonation with a strong base (e.g., NaH). 3. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. |
Disclaimer: The outcomes presented in this table are based on established principles of reactivity for chloropyrimidines. Actual results may vary depending on the specific substrates and conditions used.
Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Mixture of isomers (e.g., C4 and C6 substitution) | Inadequate catalyst control. | 1. Ligand Screening: Test a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) to identify one that imparts higher regioselectivity. Bulky ligands often favor the less hindered position. 2. Catalyst Loading: Optimize the palladium catalyst loading. 3. Solvent and Base Combination: Systematically screen different solvent and base combinations. |
| Dechlorination of starting material | Reductive dehalogenation side reaction. | 1. Use a different palladium precursor. 2. Ensure inert atmosphere: Use thoroughly degassed solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Homocoupling of coupling partner | Inefficient cross-coupling. | 1. Optimize Stoichiometry: Adjust the ratio of the coupling partners. 2. Additives: For Suzuki couplings, the addition of water can sometimes be beneficial. |
Disclaimer: The outcomes presented in this table are based on established principles of reactivity for chloropyrimidines. Actual results may vary depending on the specific substrates and conditions used.
Experimental Protocols
The following are general experimental protocols that can be adapted for your specific needs.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.0-1.2 equiv).
-
If the nucleophile requires deprotonation (e.g., an alcohol or thiol), pre-treat it with a suitable base (e.g., NaH, K₂CO₃) in the chosen solvent before adding the pyrimidine.
-
Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity.
Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of reactions.
References
Technical Support Center: Scale-Up of 4,5,6-Trichloro-2-methylpyrimidine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4,5,6-Trichloro-2-methylpyrimidine production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial production of this compound?
A1: The most prevalent industrial synthesis is a two-step process. It begins with the cyclization of acetamidine hydrochloride and a malonate ester (e.g., diethyl malonate) in the presence of a base like sodium methoxide to produce the precursor, 4,6-dihydroxy-2-methylpyrimidine.[1] This intermediate is then subjected to chlorination using an agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.[1]
Q2: What are the primary challenges when scaling up the chlorination step?
A2: Key challenges during the scale-up of the chlorination of the dihydroxypyrimidine intermediate include:
-
Exothermic Reaction Control: The reaction with phosphorus oxychloride is highly exothermic, posing a risk of thermal runaway if not managed properly.
-
Reagent Handling and Safety: POCl₃ is corrosive and reacts violently with water. Handling large quantities requires specialized equipment and stringent safety protocols.
-
Byproduct Formation: Common byproducts include under-chlorinated (mono- and di-chloro) and over-chlorinated pyrimidines, as well as hydrolysis products if moisture is present.
-
Product Isolation and Purification: Separating the target molecule from excess chlorinating agent, phosphoric acid byproducts, and other impurities on a large scale can be complex.
Q3: Are there safer alternatives to phosphorus oxychloride for the chlorination step?
A3: Yes, triphosgene has been explored as a safer alternative to highly toxic and corrosive reagents like POCl₃ and phosgene. It is often easier to handle and can be suitable for industrial production, though reaction conditions will require re-optimization.[1]
Q4: How can the progress of the chlorination reaction be monitored effectively at a large scale?
A4: At an industrial scale, in-process monitoring is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress, allowing for precise determination of the consumption of starting material and the formation of this compound.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[1][2]
Q5: What are the critical safety precautions for handling large quantities of phosphorus oxychloride?
A5: When handling industrial-scale quantities of POCl₃, the following safety measures are paramount:
-
Work in a well-ventilated area with a robust scrubbing system for toxic fumes.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators.
-
Ensure all reactors and transfer lines are completely dry to prevent violent reactions with residual moisture.
-
Develop and strictly follow a detailed standard operating procedure (SOP) for quenching the reaction, as this is a particularly hazardous step.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Chlorination | - Ensure the molar ratio of POCl₃ to the dihydroxypyrimidine intermediate is sufficient. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Extend the reaction time, with regular monitoring by HPLC to determine the optimal endpoint. |
| Product Degradation | - Avoid excessive reaction temperatures or prolonged reaction times, which can lead to decomposition. - Perform a thermal hazard analysis to understand the decomposition profile of the product under reaction conditions. |
| Hydrolysis during Workup | - Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a neutralizing base (e.g., sodium carbonate). - Maintain a low temperature throughout the quenching process. - Extract the product into a suitable organic solvent immediately after quenching. |
| Mechanical Losses | - Optimize filtration and washing procedures to minimize the loss of product. Use chilled solvents for washing to reduce solubility. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Under-chlorination (presence of mono/di-chloro species) | - Increase the equivalents of the chlorinating agent. - Elevate the reaction temperature or prolong the reaction time, guided by in-process controls. |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature and time to favor the formation of the desired trichloro-product. |
| Residual Starting Material (Hydroxypyrimidine) | - Ensure the reaction goes to completion by monitoring via HPLC. - Improve the mixing efficiency in the reactor to ensure uniform reaction conditions. |
| Hydrolysis Products | - Implement a stringent moisture-free protocol for all reagents, solvents, and equipment. - Optimize the workup procedure to minimize contact time with aqueous solutions. |
Experimental Protocols
Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Precursor)
This protocol is based on the condensation of acetamidine hydrochloride and diethyl malonate.
-
Reaction Setup: Charge a suitable reactor with methanol and sodium methoxide under an inert atmosphere.
-
Reagent Addition: Cool the mixture in an ice bath and add diethyl malonate, followed by acetamidine hydrochloride, at a controlled rate to manage the exotherm.
-
Reaction: Allow the reaction mixture to warm to 18-25°C and stir for 3-5 hours.
-
Workup: Remove methanol under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Isolation: Cool the mixture to 0°C and stir for 3-5 hours to complete crystallization. Filter the solid, wash with cold water and cold methanol, and dry under vacuum.
Chlorination of 4,6-Dihydroxy-2-methylpyrimidine
This protocol describes the conversion of the precursor to this compound using phosphorus oxychloride.
-
Reaction Setup: In a dry, inerted glass-lined reactor, charge phosphorus oxychloride.
-
Reagent Addition: Slowly add the dry 4,6-dihydroxy-2-methylpyrimidine precursor to the POCl₃. The addition should be portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
POCl₃ Removal: After the reaction is complete, cool the mixture and remove excess POCl₃ by vacuum distillation.
-
Workup (Quenching): Slowly and carefully add the cooled reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and a neutralizing agent (e.g., sodium carbonate solution).
-
Extraction and Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Substrate | 4,6-dihydroxy-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine |
| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃ |
| Molar Ratio (Substrate:POCl₃) | 1 : 5 | 1 : 4.5 | 1 : 4 |
| Reaction Temperature | 110°C | 105-110°C | 105-110°C (with strict monitoring) |
| Reaction Time | 4 hours | 5 hours | 6-8 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
Table 2: Common Impurity Profile
| Impurity | Typical Level (Lab Scale) | Typical Level (Production Scale) |
| 4,6-dichloro-2-methyl-5-hydroxypyrimidine | < 1% | 1-3% |
| 4,5-dichloro-2-methyl-6-hydroxypyrimidine | < 0.5% | 1-2% |
| Tetrachloro-2-methylpyrimidine | < 0.2% | < 1% |
| Residual POCl₃ | < 0.1% | < 0.5% (post-distillation) |
Visualizations
Caption: Production workflow for this compound.
References
identifying and removing impurities in 4,5,6-Trichloro-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-Trichloro-2-methylpyrimidine. The information provided addresses common issues related to the identification and removal of impurities that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the synthesis process, including starting materials, by-products, intermediates, and degradation products. The most common synthetic route involves the chlorination of a pyrimidine precursor.
Potential Sources of Impurities:
-
Starting Materials: Unreacted starting materials such as 2-methyl-4,6-dihydroxypyrimidine or incompletely chlorinated intermediates.
-
By-products of Chlorination: Over-chlorinated or under-chlorinated pyrimidine species can be significant impurities. For instance, mono- and di-chlorinated methylpyrimidines could be present if the reaction is incomplete.
-
Reagents and Solvents: Residual solvents, or impurities from the chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) can be incorporated into the final product.
-
Degradation: this compound may degrade upon exposure to moisture, high temperatures, or certain reactive species, leading to the formation of hydroxypyrimidines or other decomposition products.
Q2: Which analytical techniques are most effective for identifying impurities in my sample?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution, is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. It provides both retention time data for separation and mass spectra for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram.
Possible Cause: Presence of organic impurities such as starting materials, by-products, or degradation products.
Troubleshooting Steps:
-
Identify the Impurity:
-
If reference standards for potential impurities are available, compare their retention times with the unexpected peaks.
-
If standards are not available, hyphenated techniques like LC-MS can be used to obtain the molecular weight of the unknown impurity, which aids in its identification.
-
-
Optimize HPLC Method:
-
Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation of the impurity from the main peak.
-
-
Purification:
-
If the impurity is identified and needs to be removed, consider purification techniques such as recrystallization or column chromatography.
-
Issue 2: Product appears discolored (e.g., faint yellow solid).
Possible Cause: Presence of colored impurities, often arising from the chlorination process or degradation.
Troubleshooting Steps:
-
Decolorization:
-
A common method to remove colored impurities is to treat a solution of the product with activated carbon followed by filtration.
-
-
Recrystallization:
-
Recrystallize the product from a suitable solvent
-
Validation & Comparative
Reactivity of 4,5,6-Trichloro-2-methylpyrimidine in Comparison to Other Chloropyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyrimidines is crucial for the efficient synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the reactivity of 4,5,6-Trichloro-2-methylpyrimidine and other key chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and established chemical principles.
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and its functionalization through the displacement of chloro substituents is a cornerstone of drug design and development. The reactivity of chloropyrimidines is governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the number and position of both the chloro substituents and other functional groups.
General Principles of Reactivity
The susceptibility of a chloropyrimidine to nucleophilic attack is primarily dictated by the stability of the Meisenheimer intermediate formed during the reaction. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, activating the carbon atoms towards nucleophilic attack. The general order of reactivity for chloro substituents on the pyrimidine ring is C4 > C2 > C5.[1] This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the C4 (or C6) position can be effectively delocalized onto both nitrogen atoms. Attack at the C2 position allows for delocalization onto both adjacent nitrogen atoms, while attack at the C5 position offers the least stabilization.
The presence of additional electron-withdrawing or electron-donating groups on the ring can further modulate this reactivity. For instance, an electron-donating group like a methyl group at the C2 position, as in the case of this compound, is expected to slightly decrease the overall reactivity of the ring towards nucleophiles compared to its non-methylated counterpart, 2,4,5,6-tetrachloropyrimidine, due to its electron-donating inductive effect.
Comparative Reactivity Data
| Chloropyrimidine | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | N-(acetyl)-phenylenediamine | Et3N, THF, rt, 2h | 4-substituted | 85 | [2] |
| 2,4-Dichloropyrimidine | Dibutylamine | K2CO3, DMAc | 4-substituted and 2-substituted (70:30) | - | [3] |
| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | Ethanol | 4-substituted-2,6-dichloropyrimidine (major) | Varies | [4] |
| 2,4,6-Trichloropyrimidine | Tributylamine | Toluene, reflux, 7h | 2-dibutylamino-4,6-dichloropyrimidine | 88 | [5] |
| 2,4,5,6-Tetrachloropyrimidine | Aryl sulfonamides | - | 4-substituted (major), 2-substituted (minor) | Good to high | [6] |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH, HPMC/water, rt, 20 min | 4-substituted | - | [7] |
Note: Direct comparison of yields is challenging due to the varied reaction conditions. However, the data illustrates the general reactivity patterns and regioselectivity. For this compound, it is anticipated that nucleophilic attack will preferentially occur at the C4 or C6 position. The presence of the chloro substituent at the C5 position is expected to further activate the C4 and C6 positions towards nucleophilic attack.
Factors Influencing Chloropyrimidine Reactivity
The following diagram illustrates the key factors that influence the rate and regioselectivity of nucleophilic aromatic substitution on chloropyrimidines.
Caption: Factors influencing the reactivity of chloropyrimidines.
Experimental Protocols
To facilitate the direct comparison of reactivity between this compound and other chloropyrimidines, a standardized experimental protocol is essential. The following protocol for a reaction with a common amine nucleophile, piperidine, is adapted from literature procedures.[3][7]
General Protocol for Comparative Reactivity Study:
1. Materials:
-
Chloropyrimidine (e.g., this compound, 2,4,6-trichloropyrimidine, etc.) (1.0 mmol)
-
Piperidine (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation
2. Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Add piperidine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at a constant temperature (e.g., 25 °C or 50 °C).
-
Monitor the progress of the reaction at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.) by withdrawing small aliquots and analyzing them by TLC and LC-MS.
-
Quantify the consumption of the starting material and the formation of the product(s) using LC-MS with a suitable internal standard.
3. Data Analysis:
-
Plot the concentration of the starting material versus time to determine the reaction rate.
-
Calculate the percentage yield of the product(s) at the completion of the reaction.
-
Compare the reaction rates and yields obtained for each chloropyrimidine under identical conditions.
The following diagram outlines a typical experimental workflow for such a comparative study.
Caption: Experimental workflow for comparing chloropyrimidine reactivity.
Conclusion
While direct experimental data for this compound remains to be published, a comprehensive understanding of the principles governing chloropyrimidine reactivity allows for informed predictions. The presence of three activating chloro groups suggests that this compound is a highly reactive substrate for nucleophilic aromatic substitution, with the C4 and C6 positions being the most probable sites of initial attack. The electron-donating methyl group at the C2 position is expected to have a modest deactivating effect compared to an unsubsituted C2 position. For definitive quantitative comparisons, the standardized experimental protocol provided in this guide can be employed to generate valuable data for researchers in the field of medicinal chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. studylib.net [studylib.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
A Comparative Spectroscopic Guide to 4,5,6-Trichloro-2-methylpyrimidine and Related Analogues
This guide provides a detailed comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,5,6-Trichloro-2-methylpyrimidine alongside experimentally determined data for structurally related pyrimidine derivatives. The information is intended to assist researchers, scientists, and professionals in drug development with the identification and characterization of this compound.
Introduction to Spectroscopic Analysis of Pyrimidines
NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[1][2][3] For pyrimidine derivatives, ¹H and ¹³C NMR provide valuable insights into the substitution patterns and electronic environment of the heterocyclic ring. The chemical shifts of the protons and carbons in the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the nature of the substituents.
Predicted and Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4/H-6 (δ, ppm) | H-5 (δ, ppm) | -CH₃ (δ, ppm) | Solvent |
| This compound (Predicted) | - | - | ~2.7 | CDCl₃ |
| 2-Methylpyrimidine[4] | 8.68 (d) | 7.23 (t) | 2.62 (s) | Not Specified |
| 2,4,5,6-Tetrachloropyrimidine | - | - | - | CDCl₃ |
Note: The absence of signals for H-4, H-5, and H-6 in the predicted spectrum of this compound and the experimental spectrum of 2,4,5,6-tetrachloropyrimidine is due to the substitution of protons with chlorine atoms at these positions.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 (δ, ppm) | C-4/C-6 (δ, ppm) | C-5 (δ, ppm) | -CH₃ (δ, ppm) | Solvent |
| This compound (Predicted) | ~168 | ~160 | ~130 | ~25 | CDCl₃ |
| 2-Methylpyrimidine[5] | 166.3 | 156.8 | 119.4 | 25.8 | Not Specified |
| 2,4,5,6-Tetrachloropyrimidine[6] | - | 160.8 | 131.5 | - | CDCl₃ |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.[1][7][8]
Sample Preparation
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
The final sample volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
¹H NMR Spectroscopy
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
¹³C NMR Spectroscopy
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with TMS as an internal standard (δ = 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
Comparative Biological Activities of Substituted Pyrimidine Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various substituted pyrimidine derivatives. Due to the limited availability of public data on 4,5,6-trichloro-2-methylpyrimidine derivatives, this document focuses on structurally related compounds to infer potential structure-activity relationships (SAR).
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Modifications to the pyrimidine ring at various positions significantly influence its pharmacological profile, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.[1][3] This guide synthesizes findings from multiple studies to present a comparative overview of how different substituents on the pyrimidine ring impact its biological activity.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. The following tables summarize the quantitative data from various studies on anticancer and antimicrobial activities of different classes of substituted pyrimidines.
Anticancer Activity
Substituted pyrimidines have been extensively investigated for their potential as anticancer agents, targeting various mechanisms of cancer progression.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound Class | Specific Derivative Example | Target/Mechanism | Cell Line(s) | Activity (IC50/EC50) | Reference Compound | Activity (IC50/EC50) |
| 2,4,5-Substituted Pyrimidines | Indole-pyrimidine 4k | Tubulin Polymerization Inhibitor | BEL-7402 (Hepatocellular Carcinoma) | 16-62 nM | - | - |
| Other cancer cell lines | 16-62 nM | - | - | |||
| G2/M Cell Cycle Arrest | - | EC50 = 20 nM | - | - | ||
| 2-Substituted Aniline Pyrimidines | Compound 18c | Dual Mer/c-Met Kinase Inhibitor | HepG2, MDA-MB-231, HCT116 | - | - | - |
| Mer Kinase | - | IC50 = 18.5 ± 2.3 nM | - | - | ||
| c-Met Kinase | - | IC50 = 33.6 ± 4.3 nM | - | - | ||
| Thiazolo[3,2-c]pyrimidine-5-thione derivative | Compound 17 | Not specified | - | - | - | - |
| CDK-1 Inhibitor | - | IC50 > 10 µM | - | - | ||
| Pyrido[4,3-b]indol-yl-imidazo[1,2-c]pyrimidine-1-thiol | Compound 3 | CDK-1 Inhibitor | - | IC50 = 5 µM | - | - |
| 5-Hydroxymethylpyrimidines | 4-Benzylsulfanyl derivative | Cytotoxicity | Normal human endothelial cells | 1% survival | 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | 58% survival |
| Cancer cell lines | IC50 = 17–38 μM | IC50 > 100–55 μM |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. CDK-1: Cyclin-dependent kinase 1.
Antimicrobial Activity
Pyrimidine derivatives have also shown significant promise as antimicrobial agents, with their efficacy being influenced by the substituents on the pyrimidine ring.
Table 2: Antimicrobial Activity of Substituted Pyrimidine Derivatives
| Compound Class | Specific Derivative Example | Target Organism(s) | Activity (MIC) | Reference Compound | Activity (MIC) |
| 1,3-Thiazolidine Pyrimidine Derivatives | Compounds a6 and a7 (with free NH group) | 14 human bacterial pathogens | Significant activity | Ciprofloxacin, Bacitracin | - |
| 5-(1,2-diarylethyl)-2,4,6-trichloropyrimidines | 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrinidine (a8, a9) | Wide range of bacterial flora of the axilla and foot | Most active in the series | - | - |
| 2-(1-piperazinyl)-4,6-dichloropyrimidines | Compounds a10 and a11 | Corynebacterium xerosis, Arcanobacterium haemolyticum | High selectivity | - | - |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of pyrimidine derivatives.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the formation of microtubules, a critical process in cell division.
-
Preparation: Tubulin is purified from a suitable source (e.g., bovine brain) and kept on ice to prevent polymerization.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution with GTP, which is necessary for tubulin polymerization.
-
Incubation: The test compound (e.g., Indole-pyrimidine 4k) at various concentrations is added to the wells. A known inhibitor (e.g., colchicine) and a known promoter (e.g., paclitaxel) of tubulin polymerization are used as positive controls. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The increase in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates the formation of microtubules.
-
Data Analysis: The rate of polymerization is calculated from the slope of the linear portion of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is then determined.[4]
Kinase Inhibition Assay (e.g., Mer/c-Met)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme, which is often overactive in cancer cells.
-
Enzyme and Substrate Preparation: Recombinant Mer or c-Met kinase and a suitable substrate (e.g., a peptide that can be phosphorylated by the kinase) are prepared.
-
Assay Setup: The assay is performed in a 96- or 384-well plate. Each well contains the kinase, the substrate, ATP (the phosphate donor), and the test compound at various concentrations.
-
Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[5]
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., BEL-7402, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection or by measuring the optical density.[6]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of pyrimidine derivatives.
Caption: A generalized experimental workflow for the discovery and development of biologically active pyrimidine derivatives.
Caption: The signaling pathway of tubulin polymerization and its inhibition by pyrimidine derivatives, leading to cell cycle arrest.
Caption: A simplified signaling pathway for receptor tyrosine kinase inhibition by pyrimidine derivatives.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heteroaromatic cores is a cornerstone of modern drug discovery and materials science. Polychlorinated pyrimidines, such as 4,5,6-trichloro-2-methylpyrimidine, offer a versatile scaffold for the introduction of diverse substituents. Among the array of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed transformations for the formation of carbon-carbon bonds.
This guide provides an objective, data-driven comparison of the Suzuki and Stille couplings for the functionalization of this compound. We will delve into the key aspects of each reaction, including regioselectivity, reaction conditions, and functional group tolerance, supported by representative experimental data to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to decomposition. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral conditions. |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
Regioselectivity: A Predictable Outcome
For polychlorinated pyrimidines, the regioselectivity of both Suzuki and Stille couplings is generally governed by the electronic properties and steric environment of the carbon-halogen bonds. The established order of reactivity for nucleophilic aromatic substitution and cross-coupling reactions on the pyrimidine ring is C4 > C6 > C2. Therefore, for this compound, both coupling methods are expected to proceed preferentially at the C4 and C6 positions. The chlorine atom at the C5 position is generally less reactive in palladium-catalyzed cross-coupling reactions.
Data Presentation: A Quantitative Comparison
The following tables summarize representative experimental data for the Suzuki and Stille coupling of polychlorinated pyrimidines with various coupling partners. While data for this compound is limited, the presented data for analogous substrates provides a strong indication of the expected yields and efficiencies.
Table 1: Representative Yields for Suzuki Coupling of Polychlorinated Pyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | THF/H₂O | 80 | 10 | 88 |
Table 2: Representative Yields for Stille Coupling of Polychlorinated Pyrimidines
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 82 |
| 2 | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 100 | 12 | 89 |
| 3 | (3-Thienyl)tributylstannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | - | NMP | 90 | 24 | 75 |
| 4 | Vinyltributylstannane | Pd(PPh₃)₄ (4) | - | LiCl (3) | THF | 70 | 6 | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) in a degassed solvent mixture of 1,4-dioxane and water (4:1) is added the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base, for instance, K₂CO₃ (2.0 equiv). The reaction vessel is sealed and heated to 100 °C with stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, this compound (1.0 equiv) is dissolved in a degassed anhydrous solvent such as toluene. To this solution is added the organostannane reagent (1.1 equiv) and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is heated to 110 °C and stirred for 18 hours. Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. The solution is then washed with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through a pad of Celite, and the filtrate is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the pure product.
Mandatory Visualization
Caption: Catalytic cycles of Suzuki and Stille cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between the two is often dictated by the specific requirements of the synthetic route.
The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents and the ease of removal of byproducts.[1] The wide commercial availability of a diverse range of boronic acids further enhances its appeal for library synthesis and rapid exploration of structure-activity relationships. The primary consideration is the requirement for a base, which may not be compatible with highly sensitive functional groups.
The Stille coupling , on the other hand, offers exceptional functional group tolerance and proceeds under neutral conditions, making it a robust choice for complex substrates with base-sensitive moieties.[2][3] The air and moisture stability of organostannanes is another significant advantage.[4][5] However, the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product are major drawbacks that necessitate careful handling and rigorous purification protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Unveiling the Structural Nuances of a 4,5,6-Trichloro-2-methylpyrimidine Derivative: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structure of a 4,5,6-trichloro-2-methylpyrimidine derivative, offering insights into its solid-state conformation and intermolecular interactions. Due to the absence of a publicly available crystal structure for the parent compound, this guide will focus on the experimentally determined structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine as a key exemplar.
This guide presents a detailed examination of the crystallographic data for 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, offering a valuable reference for scientists engaged in the synthesis and characterization of novel pyrimidine-based compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern and resulting molecular geometry can significantly influence a compound's biological activity and pharmacokinetic properties.
Comparative Crystallographic Data
To provide a basis for comparison, the crystallographic data for 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine is presented alongside data for other relevant pyrimidine structures. This allows for an objective assessment of the structural variations arising from different substitution patterns on the pyrimidine ring.
| Parameter | 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine[1] | 2,4,6-Trichloropyrimidine |
| Chemical Formula | C₁₂H₈ClF₃N₂O | C₄HCl₃N₂ |
| Molecular Weight | 288.65 g/mol | 183.42 g/mol [2][3][4] |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | I4̅ | Pnma |
| Unit Cell Dimensions | a = 23.280(6) Åb = 23.280(6) Åc = 4.7191(15) Åα = 90°β = 90°γ = 90° | a = 14.18 Åb = 12.34 Åc = 3.82 Åα = 90°β = 90°γ = 90° |
| Volume (V) | 2557.6(15) ų | 668.6 ų |
| Z | 8 | 4 |
| Temperature (T) | 296(2) K | Not Reported |
| R-factor (Rgt) | 0.0700 | Not Reported |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction is a meticulous process involving several key stages. The following provides a generalized yet detailed methodology typical for small molecule crystallography.
Synthesis of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine
While the specific synthesis for this exact compound is not detailed in the available crystallographic communication, a general synthetic route for similar pyrimidine derivatives often involves a Suzuki cross-coupling reaction. This would typically entail the reaction of a di- or tri-chlorinated pyrimidine with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine would be grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of a pyrimidine derivative.
Caption: Workflow for the synthesis and X-ray crystal structure determination of a pyrimidine derivative.
References
A Comparative Guide to Assessing the Purity of Commercial 4,5,6-Trichloro-2-methylpyrimidine
For researchers, scientists, and drug development professionals utilizing 4,5,6-Trichloro-2-methylpyrimidine as a key building block in complex chemical syntheses, ensuring its purity is paramount to achieving reliable and reproducible results. This guide provides a comprehensive overview of analytical methodologies for assessing the purity of commercial this compound, compares it with potential alternatives, and offers detailed, albeit generalized, experimental protocols.
Introduction to this compound and Its Alternatives
This compound is a highly functionalized heterocyclic compound widely employed in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its three reactive chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. However, the quality of commercial batches can vary, with impurities potentially arising from the synthetic route, leading to side reactions and compromising the integrity of the final product.
Several other polyhalogenated pyrimidines serve as alternatives, offering different reactivity profiles and substitution patterns. A comparison with these alternatives is crucial for selecting the most appropriate reagent for a specific synthetic transformation.
Comparison of Commercial Purity and Alternative Compounds
While specific batch-to-batch purity data from all commercial suppliers is not publicly available, some vendors provide minimum purity specifications. It is crucial for researchers to request a certificate of analysis (CoA) for each batch to obtain specific purity information.
| Compound | Commercial Supplier Example | Stated Purity | Potential Applications |
| This compound | Sigma-Aldrich, Fluorochem | ≥95% | Synthesis of polysubstituted pyrimidines, kinase inhibitors, and other bioactive molecules. |
| 2,4,5-Trichloro-6-methylpyrimidine | Ambeed | ≥98% | An isomeric alternative offering a different substitution pattern for medicinal chemistry applications. |
| 2,4,6-Trichloropyrimidine | Various | ≥98% | A common building block for the synthesis of a wide range of substituted pyrimidines. |
| 5-Bromo-2,4,6-trichloropyrimidine | Various | ≥97% | Offers orthogonal reactivity with the bromine atom, allowing for selective cross-coupling reactions. |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound and identify potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, capable of separating the target compound from non-volatile impurities.
Table 2: Representative HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities, providing both retention time and mass spectral data for structural elucidation.
Table 3: Representative GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-400 |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2]
Table 4: Representative qNMR Method Parameters
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic anhydride or 1,3,5-Trimethoxybenzene (accurately weighed) |
| Pulse Program | A calibrated 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons. |
| Data Processing | Manual phasing and baseline correction are critical for accurate integration. |
| Calculation | Purity is calculated based on the integral ratio of a well-resolved analyte signal to a signal from the internal standard, taking into account the number of protons and molecular weights. |
Potential Impurities in Commercial this compound
Impurities can arise from the starting materials, by-products of the synthesis, or degradation. A plausible synthetic route to dichloromethylpyrimidines involves the condensation of acetamidine with a malonate derivative, followed by chlorination.[3] This suggests potential impurities in the trichlorinated target compound could include:
-
Starting Materials: Residual acetamidine or malonate derivatives.
-
Partially Chlorinated Intermediates: Dichloro-2-methylpyrimidines or monochloro-2-methylpyrimidines.
-
Isomers: Such as 2,4,5-trichloro-6-methylpyrimidine, which may form under certain reaction conditions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Generalized Nucleophilic Substitution Pathway
The utility of this compound lies in its reactivity towards nucleophiles. The following diagram illustrates a generalized reaction pathway.
Caption: Generalized pathway for nucleophilic substitution on this compound.
Conclusion
A thorough assessment of the purity of commercial this compound is critical for its effective use in research and development. While commercial suppliers provide a baseline purity, independent verification using a combination of HPLC, GC-MS, and qNMR is highly recommended. Understanding the potential impurities arising from the synthetic route allows for a more targeted analytical approach. For applications requiring different reactivity or substitution patterns, alternative halogenated pyrimidines should be considered. The protocols and workflows presented in this guide provide a solid framework for researchers to establish robust quality control measures for this important chemical building block.
References
Comparative Guide to the Nucleophilic Aromatic Substitution on 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilic aromatic substitution (SNAr) on 4,5,6-trichloro-2-methylpyrimidine. Due to the limited direct experimental data on this specific substrate in peer-reviewed literature, this guide draws comparisons from established principles of SNAr on related polychlorinated pyrimidines and presents plausible reaction pathways and expected regioselectivity.
Introduction to Nucleophilic Aromatic Substitution on Pyrimidines
The pyrimidine core is a crucial scaffold in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel drug candidates. Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of multiple electron-withdrawing chloro substituents, makes it highly susceptible to attack by nucleophiles.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, typically a halide ion, is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Regioselectivity in Polychlorinated Pyrimidines
The regioselectivity of SNAr on polychlorinated pyrimidines is governed by the relative activation of the different carbon-chlorine bonds by the ring nitrogen atoms. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5. The chloro groups at the C4 and C6 positions are the most activated due to the strong electron-withdrawing effect of the para and ortho nitrogen atoms, respectively. The chloro group at the C2 position is also activated, being flanked by two nitrogen atoms. The C5 position is the least reactive towards nucleophilic attack.
For 2,4,6-trichloropyrimidine, monosubstitution with amine nucleophiles, such as anilines, has been shown to occur preferentially at the C4 position. Similarly, studies on 2,4,5,6-tetrachloropyrimidine have demonstrated that initial nucleophilic attack by sulfonamides also favors the C4 position.
Predicted Reactivity of this compound
Based on the established principles of SNAr on related polychlorinated pyrimidines, the expected order of reactivity of the chloro-substituents in this compound is:
C4/C6 > C5
The chloro groups at the C4 and C6 positions are anticipated to be the most susceptible to nucleophilic attack. The methyl group at the C2 position is an electron-donating group, which might slightly modulate the reactivity of the adjacent positions, but the overarching activating effect of the ring nitrogens is expected to dominate. The chloro group at the C5 position is predicted to be the least reactive.
Comparison of Nucleophilic Substitution with Various Nucleophiles
While specific experimental data for this compound is scarce, we can extrapolate the expected outcomes based on reactions with analogous compounds.
Table 1: Predicted Outcome of Nucleophilic Aromatic Substitution on this compound with Different Nucleophiles
| Nucleophile | Predicted Major Product(s) | Expected Reaction Conditions |
| Amines (e.g., Aniline, secondary amines) | Monosubstitution at C4 or C6 | Basic or neutral conditions, heating may be required. |
| Alkoxides (e.g., Sodium methoxide) | Monosubstitution at C4 or C6 | Anhydrous alcohol as solvent, room temperature to reflux. |
| Thiols (e.g., Thiophenol) | Monosubstitution at C4 or C6 | Base-mediated (e.g., NaH, K2CO3), aprotic solvent. |
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical experimental protocols for the nucleophilic aromatic substitution on this compound based on standard procedures for similar reactions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or dioxane), add the amine nucleophile (1.1-1.2 eq).
-
If the amine is used as its hydrochloride salt, add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.
-
To this solution, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
To a suspension of a base (e.g., sodium hydride or potassium carbonate) (1.2 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Reaction Mechanism and Workflow
General Mechanism of SNAr on this compound
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Workflow for SNAr
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
A Comparative Guide to Starting Materials for the Synthesis of 2-Methyl-4,5,6-trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyl-4,5,6-trichloropyrimidine, a key intermediate in the development of various pharmaceutical compounds, can be approached from several starting materials. This guide provides an objective comparison of the most viable synthetic routes, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs. The primary focus will be on a two-step approach commencing with the synthesis of a key intermediate, 2-methyl-4,6-dihydroxypyrimidine, followed by its comprehensive chlorination.
Comparison of Synthetic Routes
The most prevalent and well-documented method for the synthesis of the pyrimidine core of the target molecule involves the condensation of an amidine with a malonic ester derivative. This is followed by a chlorination step to yield the final product. An alternative, though less described, direct approach has also been reported.
| Starting Material(s) | Key Intermediate | Chlorinating Agent(s) | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Acetamidine hydrochloride + Diethyl Malonate | 2-Methyl-4,6-dihydroxypyrimidine | POCl₃ / PCl₅ / N-Chlorosuccinimide (NCS) | Intermediate: ~85% | Not explicitly reported for final product | High yield of intermediate, readily available starting materials. | Multi-step chlorination may be required, potentially lowering overall yield. |
| Acetamidine hydrochloride + Dimethyl Malonate | 2-Methyl-4,6-dihydroxypyrimidine | POCl₃ / PCl₅ / N-Chlorosuccinimide (NCS) | Intermediate: 86-87%[1][2] | Not explicitly reported for final product | High yield of intermediate, readily available starting materials. | Multi-step chlorination may be required, potentially lowering overall yield. |
| Hexachloropropene + Acetamidine hydrochloride | Direct synthesis | N/A | Not quantitatively reported | Described as "dark amber oil"[3] | Potentially a one-step synthesis. | Lack of clear yield and purity data, potential for multiple side products. |
Detailed Experimental Protocols
Route 1: Two-Step Synthesis via 2-Methyl-4,6-dihydroxypyrimidine
This is the most established and reliable route. It involves two main stages:
-
Synthesis of 2-Methyl-4,6-dihydroxypyrimidine: This intermediate is synthesized through the condensation of acetamidine hydrochloride with a malonate ester.
-
Chlorination of 2-Methyl-4,6-dihydroxypyrimidine: The intermediate is then chlorinated to yield the final product.
Experimental Protocol (from Dimethyl Malonate):
-
Reagents: Sodium methoxide, Methanol, Dimethyl malonate, Acetamidine hydrochloride, Hydrochloric acid.
-
Procedure:
-
In a suitable reaction vessel under an ice bath, add 150ml of methanol and 18.4g (0.34mol) of sodium methoxide with stirring.
-
Once the sodium methoxide is dissolved, add 13.2g (0.1mol) of dimethyl malonate and 9.45g (0.1mol) of acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction to warm to 18-25°C for 4 hours. The solution will appear as a creamy white suspension.
-
After the reaction is complete, remove the methanol via distillation under reduced pressure (30-35°C).
-
Dissolve the residue in 50mL of water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.
-
A white solid will precipitate. Stir and crystallize the mixture at 0°C for 4 hours.
-
Collect the solid by suction filtration, wash successively with ice-cold water and 0-5°C ice-cold methanol.
-
Dry the solid to obtain 2-methyl-4,6-dihydroxypyrimidine.
-
The complete chlorination of 2-methyl-4,6-dihydroxypyrimidine to 2-methyl-4,5,6-trichloropyrimidine is a multi-stage process. The hydroxyl groups at positions 4 and 6 are first replaced by chlorine, followed by the chlorination of the C-5 position.
Proposed Experimental Protocol:
This protocol is a composite based on general chlorination procedures for pyrimidines.
-
Reagents: 2-Methyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), N-Chlorosuccinimide (NCS), Acetic Acid.
-
Procedure:
Part A: Synthesis of 2-Methyl-4,6-dichloropyrimidine
-
In a reaction flask, a mixture of 2-methyl-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a catalytic amount of an organic base (e.g., N,N-dimethylaniline) is heated to reflux.[4]
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and the product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-methyl-4,6-dichloropyrimidine.
Part B: Chlorination at C-5 to yield 2-Methyl-4,5,6-trichloropyrimidine
-
The crude 2-methyl-4,6-dichloropyrimidine is dissolved in acetic acid.
-
N-Chlorosuccinimide (NCS) (3 equivalents) is added to the solution.[5]
-
The reaction mixture is heated to approximately 118°C.[5]
-
The reaction is monitored by TLC for the formation of the trichlorinated product.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent, washed with water and brine, dried, and purified by column chromatography or recrystallization.
-
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final product, the following diagrams have been generated.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
For the synthesis of 2-methyl-4,5,6-trichloropyrimidine, the two-step approach starting from acetamidine hydrochloride and a malonate ester is the more established and reliable method. While the direct synthesis from hexachloropropene is conceptually simpler, the lack of robust experimental data and potential for impurities make it a less desirable option for predictable and scalable synthesis. The two-step route, although longer, offers a high-yielding and well-characterized path to the key 2-methyl-4,6-dihydroxypyrimidine intermediate, setting a solid foundation for the subsequent chlorination steps. Further optimization of the one-pot trichlorination of the dihydroxy intermediate would be a valuable area of research to improve the overall efficiency of this synthetic pathway.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. isca.me [isca.me]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 4,5,6-Trichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common cytotoxicity assays applicable to novel compounds synthesized from a 4,5,6-Trichloro-2-methylpyrimidine scaffold. The following sections detail experimental data on related pyrimidine derivatives, provide comprehensive protocols for key assays, and visualize the underlying cellular mechanisms and experimental workflows. This information is intended to assist researchers in selecting appropriate assays and interpreting the cytotoxic potential of their proprietary compounds.
Comparative Cytotoxicity Data of Substituted Pyrimidine Derivatives
While specific cytotoxicity data for derivatives of this compound are not extensively available in public literature, the following table summarizes the in vitro anticancer activity of structurally related chloro- and multi-substituted pyrimidine analogs against various human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), offers valuable insights into the potential efficacy of this compound class. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | - | - |
| Melanoma (A375) | 25.4 | - | - | ||
| Normal Keratinocytes (HaCaT) | 33.5 | - | - | ||
| Pyrido[2,3-d]pyrimidines | Compound 7t | Breast (MCF-7) | 7.45 ± 0.26 | Camptothecin | - |
| Compound 7b | Breast (MCF-7) | 8.80 ± 0.08 | Etoposide | - | |
| Pyrimidines | Compound 3b | Prostate (PC3) | 21 | Vinblastine sulfate | >21 |
| Compound 3d | Prostate (PC3) | ~1.5-2x more potent than Vinblastine sulfate | Vinblastine sulfate | - | |
| Thiazolo-pyridopyrimidines | Compound 4c | Breast (MCF-7) | Promising Activity | - | - |
| Compound 4a | Breast (MDA-MB-231) | Promising Activity | - | - | |
| Purine Analogs (2,6-dichloro) | Compound 7 | Leukemia (K562) | 2.27 | Sorafenib | - |
| Leukemia (HL-60) | 1.42 | Sorafenib | - | ||
| Compound 10 | Leukemia (K562) | 2.53 | Sorafenib | - | |
| Leukemia (HL-60) | 1.52 | Sorafenib | - | ||
| Ciminalum-thiazolidinone Hybrids | Compound 2h | Leukemia (MOLT-4) | < 0.01 - 0.02 | - | - |
| Colon (SW-620) | < 0.01 - 0.02 | - | - | ||
| CNS (SF-539) | < 0.01 - 0.02 | - | - | ||
| Melanoma (SK-MEL-5) | < 0.01 - 0.02 | - | - |
Experimental Protocols
Detailed methodologies for two widely used cytotoxicity assays, the MTT and SRB assays, are provided below. These protocols are foundational for screening novel compounds and generating the type of data presented in the table above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the total protein mass.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key cellular pathways involved in cytotoxicity and a typical experimental workflow for screening compounds.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
Safety Operating Guide
Proper Disposal of 4,5,6-Trichloro-2-methylpyrimidine: A Guide for Laboratory Professionals
For immediate release:
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 4,5,6-Trichloro-2-methylpyrimidine, a halogenated organic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Due to its chlorinated nature, this compound is classified as hazardous waste and must be handled accordingly.[1][2] Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited.[1] All waste materials, including contaminated personal protective equipment (PPE), glassware, and cleaning materials, must be treated as hazardous waste.[1]
Personal Protective Equipment and Chemical Properties
Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][3] The following table summarizes the necessary PPE and key chemical properties of similar chlorinated pyrimidines.
| Category | Specification | Data |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk.[1] | Goggles (European standard - EN 166) or NIOSH-approved.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Ensure gloves are compatible with chlorinated compounds. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1] | Long-sleeved clothing.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[1] | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |
| Physical and Chemical Properties (of related compounds) | ||
| Physical State | Crystalline Solid | Off-white to Brown Solid.[5][6] |
| Melting Point/Range | 45.7 - 56 °C / 114.3 - 132.8 °F | Data for related dichloromethylpyrimidine and chloro-methylpyrimidine.[5][6] |
| Flash Point | 98 °C / 208.4 °F | Data for 4,6-Dichloro-2-methylpyrimidine.[6] |
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.[1]
-
This compound is categorized as halogenated organic waste due to the presence of chlorine.[1]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]
2. Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.[1]
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[1]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Utilize secondary containment to capture any potential leaks.[1]
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.[1]
-
Do not attempt to dispose of the chemical waste through municipal waste streams.
5. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can remove the chemical residue.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Wash the spill area thoroughly. For large spills, contact your institution's EHS department immediately.
Disclaimer: This information is based on general principles for the safe handling and disposal of halogenated heterocyclic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
